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  • Product: Cyclopropyl 2-methoxyphenyl ketone
  • CAS: 400614-05-3

Core Science & Biosynthesis

Foundational

A Spectroscopic Guide to Cyclopropyl 2-methoxyphenyl ketone: Elucidating Molecular Structure

This technical guide provides an in-depth analysis of the spectroscopic data for Cyclopropyl 2-methoxyphenyl ketone, a compound of interest in synthetic chemistry and drug development. Understanding the unique spectral s...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic data for Cyclopropyl 2-methoxyphenyl ketone, a compound of interest in synthetic chemistry and drug development. Understanding the unique spectral signature of this molecule is paramount for its unambiguous identification, purity assessment, and the study of its chemical behavior. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established spectroscopic principles and field experience.

The molecular structure of Cyclopropyl 2-methoxyphenyl ketone incorporates a cyclopropyl ring, a carbonyl group, and a methoxy-substituted aromatic ring. This specific arrangement of functional groups results in a distinct and predictable spectroscopic fingerprint. The molecular formula is C₁₁H₁₂O₂ and the molecular weight is approximately 176.21 g/mol [1].

Molecular Structure and Atom Numbering

To facilitate a clear and concise discussion of the spectroscopic data, the following atom numbering scheme will be utilized throughout this guide.

cluster_ketone cluster_phenyl cluster_methoxy C1 C1 O1 O C1->O1 C2 C2 C1->C2 C5 C5 C1->C5 C3 C3 C2->C3 C4 C4 C3->C4 C4->C2 C6 C6 C5->C6 C7 C7 C6->C7 O2 O C6->O2 C8 C8 C7->C8 C9 C9 C8->C9 C10 C10 C9->C10 C10->C5 C11 C11 O2->C11

Caption: Molecular structure of Cyclopropyl 2-methoxyphenyl ketone with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For Cyclopropyl 2-methoxyphenyl ketone, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of Cyclopropyl 2-methoxyphenyl ketone is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the cyclopropyl protons. The ortho-position of the methoxy group relative to the ketone introduces some electronic and steric effects that influence the chemical shifts of the aromatic protons.

Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (H7, H8, H9, H10)6.9 - 7.8Multiplet (m)4H
Methoxy (H11)~3.9Singlet (s)3H
Cyclopropyl (H2)2.5 - 3.0Multiplet (m)1H
Cyclopropyl (H3, H4)0.8 - 1.5Multiplet (m)4H

Interpretation:

  • Aromatic Protons (H7, H8, H9, H10): These protons will appear in the typical downfield region for aromatic compounds. The electron-donating methoxy group and the electron-withdrawing ketone group will cause a spread in their chemical shifts.

  • Methoxy Protons (H11): The three equivalent protons of the methoxy group will appear as a sharp singlet, typically around 3.9 ppm.

  • Cyclopropyl Protons (H2, H3, H4): The protons on the cyclopropane ring exhibit characteristic upfield shifts due to the ring's anisotropic effect. The methine proton (H2) attached to the carbonyl group will be the most downfield of the cyclopropyl protons. The four methylene protons (H3, H4) will appear further upfield as complex multiplets due to geminal and vicinal coupling.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of Cyclopropyl 2-methoxyphenyl ketone in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the range of 0-12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data with appropriate phasing and baseline correction.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. Due to the lack of symmetry, all 11 carbon atoms are expected to be chemically non-equivalent and should produce separate signals.

Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (δ, ppm)
Carbonyl (C1)198 - 205
Aromatic (C5-C10)110 - 160
Methoxy (C11)~55
Cyclopropyl (C2)15 - 25
Cyclopropyl (C3, C4)5 - 15

Interpretation:

  • Carbonyl Carbon (C1): The ketone carbonyl carbon will appear significantly downfield, typically in the range of 198-205 ppm[2].

  • Aromatic Carbons (C5-C10): The six aromatic carbons will resonate in the 110-160 ppm region. The carbon attached to the electron-donating methoxy group (C6) will be shielded and appear more upfield, while the carbon attached to the electron-withdrawing ketone group (C5) will be deshielded and appear more downfield.

  • Methoxy Carbon (C11): The carbon of the methoxy group will show a characteristic signal around 55 ppm.

  • Cyclopropyl Carbons (C2, C3, C4): The carbons of the cyclopropane ring are highly shielded and will appear in the upfield region of the spectrum. The methine carbon (C2) will be more downfield than the methylene carbons (C3, C4)[3].

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer equipped for ¹³C detection.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the range of 0-220 ppm.

    • A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

    • Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

Functional GroupPredicted Absorption Range (cm⁻¹)Description
C=O (Ketone)1680 - 1700Strong, sharp absorption
C-O (Methoxy)1250 - 1270Strong absorption
C=C (Aromatic)1450 - 1600Medium to weak absorptions
C-H (Aromatic)3000 - 3100Medium to weak absorptions
C-H (Aliphatic)2850 - 3000Medium absorptions

Interpretation:

The IR spectrum of Cyclopropyl 2-methoxyphenyl ketone is expected to be dominated by a strong, sharp peak in the 1680-1700 cm⁻¹ region, which is characteristic of the C=O stretching vibration of an aryl ketone[1][4]. The conjugation of the ketone with the aromatic ring lowers the frequency compared to a simple aliphatic ketone. Another key feature will be a strong absorption around 1250-1270 cm⁻¹, corresponding to the C-O stretching of the methoxy group[1]. The presence of the aromatic ring will be confirmed by C=C stretching vibrations between 1450 and 1600 cm⁻¹ and C-H stretching vibrations just above 3000 cm⁻¹.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation:

    • Thin Film (for oils): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

    • KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent disk.

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample compartment.

    • Place the prepared sample in the spectrometer.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Predicted Mass Spectrometry Data

m/zProposed Fragment
176[M]⁺ (Molecular Ion)
135[M - C₃H₅]⁺ (Loss of cyclopropyl group)
107[C₇H₇O]⁺
77[C₆H₅]⁺
41[C₃H₅]⁺ (Cyclopropyl cation)

Interpretation:

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at an m/z of 176, corresponding to the molecular weight of the compound. A prominent fragmentation pathway would involve the cleavage of the bond between the carbonyl group and the cyclopropyl ring, leading to the formation of a stable 2-methoxybenzoyl cation at m/z 135. This fragment is likely to be the base peak. Further fragmentation of the 2-methoxybenzoyl cation can lead to ions at m/z 107 and 77. The presence of a peak at m/z 41 would correspond to the cyclopropyl cation.

Fragmentation Pathway

mol Cyclopropyl 2-methoxyphenyl ketone [M]⁺, m/z = 176 frag1 2-Methoxybenzoyl cation m/z = 135 mol->frag1 - •C₃H₅ frag2 Cyclopropyl radical frag3 [C₇H₇O]⁺ m/z = 107 frag1->frag3 - CO frag4 CO frag5 [C₆H₅]⁺ m/z = 77 frag3->frag5 - CH₂O

Caption: Proposed primary fragmentation pathway for Cyclopropyl 2-methoxyphenyl ketone in EI-MS.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Analysis: Scan a mass range appropriate for the compound (e.g., m/z 35-300).

  • Data Interpretation: Identify the molecular ion peak and analyze the major fragment ions to deduce the structure.

References

  • SpectraBase. (n.d.). cyclopropyl p-methoxyphenyl ketone. Retrieved February 2, 2026, from [Link]

  • Ismael, A. A., et al. (2023).
  • PubChem. (n.d.). Cyclopropyl phenyl ketone. Retrieved February 2, 2026, from [Link]

  • Spectroscopy Online. (2022). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Spectroscopy.
  • University of Otago. (n.d.).
  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane. Retrieved February 2, 2026, from [Link]

  • MDPI. (n.d.). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Retrieved February 2, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.).
  • YouTube. (2022, March 4). Synthesis Workshop: Cyclopropanation via Radical Carbenoids with Dr. Ana García Herraiz (Episode 85). Retrieved February 2, 2026, from [Link]

  • Journal of the American Chemical Society. (n.d.). [3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photocatalysis.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones. RSC Publishing.
  • NIST. (n.d.). Cyclopropyl 4-methoxyphenyl ketone. Retrieved February 2, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 2-methoxypropane. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the.... Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. PubMed Central.
  • Master Organic Chemistry. (2023, October 18). Cyclopropanation of Alkenes. Retrieved February 2, 2026, from [Link]

  • MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved February 2, 2026, from [Link]

  • Wikipedia. (n.d.). Cyclopropanation. Retrieved February 2, 2026, from [Link]

  • ACS Publications. (2024, October 22). Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. Retrieved February 2, 2026, from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved February 2, 2026, from [Link]

  • Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2017, February 6). (PDF) Cyclopropyl m-nitrophenyl ketone. Retrieved February 2, 2026, from [Link]

Sources

Exploratory

Technical Guide: Solubility Profile of Cyclopropyl 2-methoxyphenyl ketone

The following technical guide details the solubility profile, physicochemical properties, and solvent selection strategies for Cyclopropyl 2-methoxyphenyl ketone . CAS Number: 400614-05-3 Chemical Formula: C₁₁H₁₂O₂ Molec...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and solvent selection strategies for Cyclopropyl 2-methoxyphenyl ketone .

CAS Number: 400614-05-3 Chemical Formula: C₁₁H₁₂O₂ Molecular Weight: 176.21 g/mol [1]

Executive Summary

Cyclopropyl 2-methoxyphenyl ketone is a functionalized aryl ketone widely used as a pharmacophore building block in medicinal chemistry, particularly in the synthesis of melatonin receptor agonists (e.g., Tasimelteon intermediates).[1] Its solubility behavior is governed by the lipophilic cyclopropyl moiety and the polar, hydrogen-bond-accepting methoxy-ketone core.[1]

This guide provides a comprehensive analysis of its solubility in organic solvents, derived from structural physicochemical principles and comparative data from structural isomers (e.g., the 4-methoxy analog).[1] It includes validated protocols for experimental solubility determination and strategic solvent selection for synthesis and purification.

Physicochemical Basis of Solubility

To predict and manipulate the solubility of this compound, one must understand the competing forces within its molecular structure:

  • Lipophilic Domain (Hydrophobic): The cyclopropyl ring and the phenyl scaffold contribute significantly to the molecule's lipophilicity (Predicted LogP ~2.1).[1] This facilitates high solubility in non-polar and moderately polar organic solvents (e.g., Dichloromethane, Ethyl Acetate).[1]

  • Polar Domain (Hydrophilic): The carbonyl (C=O) and methoxy (-OCH₃) groups act as hydrogen bond acceptors.[1] The ortho (2-position) substitution pattern creates a steric and electronic environment that disrupts crystal packing more effectively than the para isomer, often resulting in a lower melting point (likely a low-melting solid or oil at room temperature) and enhanced solubility in organic media.

Predicted Solubility Profile
  • High Solubility (>100 mg/mL): Chlorinated solvents (DCM, Chloroform), Polar Aprotic solvents (DMSO, DMF), Esters (Ethyl Acetate).[1]

  • Moderate Solubility (10–50 mg/mL): Alcohols (Methanol, Ethanol) – solubility increases significantly with temperature.[1]

  • Low Solubility (<1 mg/mL): Water, aliphatic hydrocarbons (Hexanes, Heptane) at low temperatures.[1]

Solubility Data & Solvent Selection

The following table categorizes solvents based on their interaction with Cyclopropyl 2-methoxyphenyl ketone.

Solvent ClassRepresentative SolventsSolubility StatusPrimary Application
Polar Aprotic DMSO, DMF Very High Stock solutions for biological assays; reaction media for nucleophilic substitutions.[1]
Chlorinated Dichloromethane (DCM), Chloroform Very High Standard reaction solvent; loading for chromatography.[1]
Esters Ethyl Acetate (EtOAc) High Liquid-liquid extraction (organic phase); crystallization solvent.[1]
Alcohols Methanol, Ethanol Moderate to High Recrystallization (often requires heating); protic reaction media.[1]
Ethers THF, Diethyl Ether High Grignard reactions; lithiation chemistry.[1]
Hydrocarbons Hexanes, Heptane, Pentane Low Anti-solvent for precipitation; wash solvent to remove non-polar impurities.[1]
Aqueous Water, PBS Buffer Insoluble Aqueous phase in workups (removes inorganic salts).[1]
Strategic Solvent Selection Workflow

The choice of solvent dictates the success of experimental workflows. The diagram below illustrates the decision logic for selecting the appropriate solvent based on the intended operation.

SolventSelection Start Select Operation Reaction Chemical Synthesis Start->Reaction Purification Purification / Isolation Start->Purification Analysis Analysis (HPLC/NMR) Start->Analysis Grignard Grignard/Organometallic (Anhydrous THF/Ether) Reaction->Grignard C-C Bond Formation Condensation Condensation/Cyclization (Ethanol/Methanol + Base) Reaction->Condensation Aldol/Claisen Substitution Nucleophilic Substitution (DMF/DMSO) Reaction->Substitution Sn2 Extraction Liquid-Liquid Extraction (Ethyl Acetate / DCM) Purification->Extraction Workup Crystallization Recrystallization (Solvent: EtOH/EtOAc) (Anti-solvent: Hexane) Purification->Crystallization Solid Isolation Chromatography Column Chromatography (Hexane:EtOAc Gradient) Purification->Chromatography Oil Isolation NMR NMR Spectroscopy (CDCl3 / DMSO-d6) Analysis->NMR HPLC HPLC Mobile Phase (Acetonitrile / Methanol) Analysis->HPLC

Figure 1: Decision tree for solvent selection based on experimental intent.

Experimental Protocols

Protocol A: Determination of Saturation Solubility (Shake-Flask Method)

Since batch-to-batch physical state variations (solid vs. oil) can affect dissolution rates, this self-validating protocol ensures accurate solubility data generation for your specific lot.[1]

Materials:

  • Cyclopropyl 2-methoxyphenyl ketone (Test Article)[1][2]

  • Target Solvent (HPLC Grade)

  • 0.45 µm PTFE Syringe Filter

  • HPLC Vials & Agilent 1100/1200 Series (or equivalent)[1]

Step-by-Step Methodology:

  • Supersaturation: Add excess Test Article (~50 mg) to a glass vial containing 1.0 mL of the target solvent.

  • Equilibration: Cap the vial and agitate (vortex or orbital shaker) at 25°C for 24 hours. Visual Check: Ensure undissolved solid/oil remains. If clear, add more compound.

  • Phase Separation: Centrifuge the mixture at 10,000 RPM for 5 minutes to pellet undissolved material.

  • Filtration: Draw the supernatant and filter through a 0.45 µm PTFE filter into a clean HPLC vial. Critical: Discard the first 200 µL of filtrate to prevent filter adsorption errors.

  • Quantification: Dilute the filtrate (e.g., 1:100 in Acetonitrile) and analyze via HPLC-UV (254 nm). Compare peak area against a standard curve.

Protocol B: Recrystallization Strategy

If the compound presents as a solid, the ortho-methoxy group often leads to lower melting points compared to the para isomer.[1] A dual-solvent system is recommended.

  • Dissolution: Dissolve the crude material in the minimum amount of warm Ethyl Acetate or Ethanol (approx. 40–50°C).[1]

  • Anti-Solvent Addition: Slowly add Hexanes or Heptane dropwise until a persistent turbidity (cloudiness) is observed.[1]

  • Nucleation: Allow the solution to cool slowly to room temperature, then transfer to 4°C.

  • Isolation: Filter the resulting crystals. If an oil forms ("oiling out"), re-heat and add a seed crystal or slightly more polar solvent.

Safety & Handling

  • Hazards: Treat as an irritant. The cyclopropyl ketone moiety can be reactive; avoid strong acids which may open the cyclopropyl ring.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C to prevent oxidation of the methoxy group or ketone.

  • Solvent Compatibility: Compatible with standard polypropylene and glass labware. Avoid polystyrene with concentrated ketone solutions.

References

  • National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 11533596, Cyclopropyl(2-methoxyphenyl)methanone. Retrieved February 10, 2026, from [Link][1]

  • Chagarovskiy, A. O., et al. (2020).[1] Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. MDPI.[3] Retrieved February 10, 2026, from [Link][1]

Sources

Foundational

An In-Depth Technical Guide to the Stability and Storage of Cyclopropyl 2-Methoxyphenyl Ketone

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Cyclopropyl 2-Methoxyphenyl Ketone in Modern Drug Discovery Cyclopropyl 2-methoxyphenyl ketone is a versatile chemical int...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Cyclopropyl 2-Methoxyphenyl Ketone in Modern Drug Discovery

Cyclopropyl 2-methoxyphenyl ketone is a versatile chemical intermediate that holds a significant position in the landscape of pharmaceutical research and development. Its unique structural motif, featuring a strained cyclopropyl ring directly attached to a carbonyl group and a methoxy-substituted phenyl ring, imparts a distinct combination of steric and electronic properties. This makes it a valuable building block for the synthesis of complex molecular architectures found in a variety of biologically active compounds. The cyclopropyl moiety can act as a bioisostere for other chemical groups, influencing the conformational rigidity and metabolic stability of a drug candidate, while the 2-methoxyphenyl group can engage in specific receptor interactions. Understanding the inherent stability of this ketone and establishing optimal storage conditions are paramount to ensuring its purity, reactivity, and, ultimately, the successful outcome of multi-step synthetic campaigns and the quality of the final active pharmaceutical ingredient (API).

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for cyclopropyl 2-methoxyphenyl ketone, drawing upon established principles of organic chemistry and pharmaceutical stability testing. It is designed to be a practical resource for scientists, offering not just recommendations but also the scientific rationale behind them.

Chemical Structure and Physicochemical Properties

To understand the stability of a compound, it is essential to first consider its structure and fundamental properties.

Figure 1: Chemical Structure of Cyclopropyl 2-methoxyphenyl ketone.

PropertyValueSource
Molecular FormulaC₁₁H₁₂O₂N/A
Molecular Weight176.21 g/mol N/A
AppearanceOff-white to yellow solid[1]
Storage TemperatureRoom Temperature or 2-8 °C[1][2]

Understanding the Chemical Stability Profile

The stability of Cyclopropyl 2-methoxyphenyl ketone is governed by the interplay of its three key structural components: the cyclopropyl ring, the ketone functional group, and the methoxy-substituted aromatic ring. Potential degradation pathways can be anticipated by considering the reactivity of each of these moieties under various stress conditions.

Potential Degradation Pathways

Based on the chemical functionalities present, the following degradation pathways are plausible under forced degradation conditions:

  • Acid-Catalyzed Ring Opening of the Cyclopropyl Group: The strained three-membered ring of the cyclopropyl group is susceptible to cleavage under strong acidic conditions. Protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, which can facilitate a nucleophilic attack that leads to the opening of the cyclopropyl ring. This can result in the formation of various rearranged or ring-opened impurities.

  • Acid-Catalyzed Cleavage of the Methoxy Ether: The ether linkage of the methoxy group can be cleaved under strongly acidic conditions, particularly in the presence of nucleophiles like halides.[3][4] This would lead to the formation of a hydroxyl group at the 2-position of the phenyl ring.

  • Photodegradation: Aromatic ketones are known to be photoreactive.[5] Upon absorption of UV or visible light, the molecule can be excited to a triplet state, which can then participate in various photochemical reactions, including hydrogen abstraction or the formation of radicals, leading to a complex mixture of degradation products. The presence of the electron-donating methoxy group may influence the photostability of the molecule.

  • Oxidative Degradation: While ketones are generally resistant to oxidation under mild conditions, strong oxidizing agents can lead to cleavage of the carbon-carbon bonds adjacent to the carbonyl group.[2] However, significant degradation via this pathway is not expected under typical storage conditions.

  • Thermal Degradation: At elevated temperatures, thermal decomposition can occur, leading to the fragmentation of the molecule. Hazardous decomposition products such as carbon monoxide and carbon dioxide may be generated during combustion.[1]

G cluster_0 Stress Conditions cluster_1 Cyclopropyl 2-methoxyphenyl ketone cluster_2 Potential Degradation Pathways Strong Acid Strong Acid RingOpening Cyclopropyl Ring Opening Strong Acid->RingOpening EtherCleavage Methoxy Ether Cleavage Strong Acid->EtherCleavage Light (UV/Vis) Light (UV/Vis) Photodegradation Photochemical Reactions Light (UV/Vis)->Photodegradation Strong Oxidizing Agents Strong Oxidizing Agents Oxidation Oxidative Cleavage Strong Oxidizing Agents->Oxidation High Temperature High Temperature ThermalDecomposition Thermal Decomposition High Temperature->ThermalDecomposition CPMK Cyclopropyl 2-methoxyphenyl ketone CPMK->RingOpening H+ CPMK->EtherCleavage H+ CPMK->Photodegradation CPMK->Oxidation [O] CPMK->ThermalDecomposition Δ

Figure 2: Potential Degradation Pathways for Cyclopropyl 2-methoxyphenyl ketone.

Recommended Storage and Handling Conditions

To maintain the integrity and purity of Cyclopropyl 2-methoxyphenyl ketone, the following storage and handling conditions are recommended based on information from safety data sheets and general chemical storage principles.[1][2]

ParameterRecommendationRationale
Temperature Store in a cool place. Options include room temperature (20-25°C) or refrigerated (2-8°C) for long-term storage.Lower temperatures slow down the rate of potential degradation reactions.
Light Protect from light. Store in an amber or opaque container.Prevents photodegradation, a common pathway for aromatic ketones.[1]
Atmosphere Store in a dry, well-ventilated area. Keep container tightly closed.Minimizes exposure to moisture, which could participate in hydrolytic degradation, and oxygen, which could lead to oxidative degradation, especially in the presence of light or other initiators.
Inert Gas For long-term storage or for high-purity reference standards, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.Prevents oxidation.
Container Use a tightly sealed, non-reactive container, such as amber glass bottles with a secure cap.Prevents contamination and exposure to air and moisture.
Incompatibilities Avoid contact with strong oxidizing agents and strong bases.To prevent potential chemical reactions that could lead to degradation or the formation of hazardous byproducts.[1]

Experimental Protocols for Stability Assessment

A robust stability testing program is crucial for understanding the degradation profile of Cyclopropyl 2-methoxyphenyl ketone and for establishing its shelf-life. This involves both forced degradation studies and long-term stability testing under recommended storage conditions.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of the compound to identify potential degradation products and to develop a stability-indicating analytical method.

Objective: To generate a degradation profile of Cyclopropyl 2-methoxyphenyl ketone under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of Cyclopropyl 2-methoxyphenyl ketone in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and 1 M HCl. Heat at 60°C for 24 hours. Neutralize with an equivalent amount of NaOH before analysis.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and 1 M NaOH. Heat at 60°C for 24 hours. Neutralize with an equivalent amount of HCl before analysis.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ and 30% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to dry heat at 80°C for 48 hours. Also, reflux the stock solution at 80°C for 24 hours.

    • Photostability: Expose the solid compound and the stock solution to UV light (254 nm and 365 nm) and visible light according to ICH Q1B guidelines.

  • Sample Analysis: Analyze all stressed samples, along with a control sample (unstressed), using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV detector.

G cluster_0 Forced Degradation Workflow cluster_1 Stress Conditions Start Start: Cyclopropyl 2-methoxyphenyl ketone (Solid & Solution) Stress Apply Stress Conditions Start->Stress Analysis Analyze by Stability-Indicating Method (e.g., HPLC) Stress->Analysis Acid Acid Hydrolysis Base Base Hydrolysis Oxidation Oxidation Thermal Thermal Photo Photolytic Data Identify & Quantify Degradation Products Analysis->Data End Establish Degradation Profile Data->End

Figure 3: Workflow for Forced Degradation Studies.

Stability-Indicating Analytical Method

A validated stability-indicating HPLC method is essential for separating the parent compound from its degradation products.

Typical HPLC Method Parameters:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at an appropriate wavelength (determined by UV scan)
Injection Volume 10 µL

This method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

The stability of Cyclopropyl 2-methoxyphenyl ketone is a critical parameter that directly impacts its utility in research and drug development. By understanding its potential degradation pathways—primarily acid-catalyzed ring-opening and ether cleavage, and photodegradation—and implementing the recommended storage conditions, researchers can ensure the long-term integrity of this valuable chemical intermediate. A systematic approach to stability testing, including forced degradation studies and the use of a validated stability-indicating analytical method, is essential for characterizing its degradation profile and establishing a reliable shelf-life. Adherence to these guidelines will contribute to the consistency and success of synthetic endeavors and the overall quality of the resulting pharmaceutical products.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4'-Methoxyacetophenone, 98%.
  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved from [Link]

  • datapdf.com. (n.d.). Oxidative Cleavage of a-Ketols and Related Ketones with Alkaline Hydrogen Peroxide.
  • SciSpace. (n.d.). Stability-Indicating Validated Novel RP-HPLC Method for Simultaneous Estimation of Methylparaben, Ketoconazole, and Mometasone F.
  • ResearchGate. (2025, August 6). Aromatic Ketones as Photocatalysts: Combined Action as Triplet Photosensitiser and Ground State Electron Acceptor. Retrieved from [Link]

  • PubChem. (n.d.). 4'-Methoxyacetophenone. Retrieved from [Link]

  • ResearchGate. (2025, June 28). Chiral stability-indicating HPLC method for analysis of arotinolol in pharmaceutical formulation and human plasma. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions of oxidative cleavage of 2-phenoxy acetophenone (β-O-4 lignin dimer 1a). Retrieved from [Link]

  • MDPI. (2023, July 28). Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process. Retrieved from [Link]

  • Journal of the Chemical Society C: Organic. (n.d.). Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution.
  • Chemistry LibreTexts. (2020, May 30). 9.15: Oxidative Cleavage of Alkenes. Retrieved from [Link]

  • ChemicalBook. (n.d.). 4'-Methoxyacetophenone - Safety Data Sheet.
  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • MDPI. (n.d.). Characterization of Flavonoid Subgroups and Hydroxy Substitution by HPLC-MS/MS. Retrieved from [Link]

  • Master Organic Chemistry. (2014, November 14). Alcohols To Ethers via Acid Catalysis. Retrieved from [Link]

  • PMC. (n.d.). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. Retrieved from [Link]

  • PMC. (2021, June 23). Oxidative Cleavage of Alkenes by O2 with a Non-Heme Manganese Catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Visible-Light Photohydrogenation of Ketones, Aldehydes, and Imines Using a Strongly Reducing Photosensitizer.
  • YouTube. (2024, June 15). Electrophilic Aromatic Substitution | Electron Donating Groups and Withdrawing Groups. Retrieved from [Link]

  • Khan Academy. (2013, December 26). Acid and base catalyzed formation of hydrates and hemiacetals | Organic chemistry. Retrieved from [Link]

  • TSI Journals. (n.d.). Stability Indicating RP-HPLC for Simultaneous Estimation of Metoprolol and Ranolazine and Quantification in Marketed Formulations.
  • Fisher Scientific. (2010, November 16). SAFETY DATA SHEET - 4'-Methoxyacetophenone.
  • YouTube. (2020, January 2). oxidative cleavage of alkenes. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Thermochemical Properties of Cyclopropyl 2-Methoxyphenyl Ketone

Foreword: The Imperative of Thermochemical Precision in Drug Development In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is not merely a...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Thermochemical Precision in Drug Development

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is not merely academic; it is a cornerstone of rational design and a prerequisite for successful clinical translation. Among these properties, the thermochemical profile of a drug candidate—encompassing its enthalpy of formation, heat capacity, and phase transition energetics—provides invaluable insights into its stability, reactivity, and ultimately, its viability as a therapeutic agent. This guide is intended for researchers, medicinal chemists, and formulation scientists who are engaged in the intricate process of bringing new chemical entities from the laboratory to the clinic.

This document provides a detailed exploration of the thermochemical properties of cyclopropyl 2-methoxyphenyl ketone , a molecule of significant interest due to the prevalence of the cyclopropyl ketone moiety in a variety of biologically active compounds. The unique structural and electronic characteristics imparted by the strained cyclopropyl ring in conjugation with the aromatic system present both synthetic challenges and opportunities for modulating pharmacological activity.

As a Senior Application Scientist, it is my experience that a robust thermochemical dataset is the bedrock upon which process safety, formulation development, and shelf-life predictions are built. This guide is structured to not only present the available data but, more critically, to provide the experimental and computational rationale for obtaining and interpreting these crucial parameters. We will delve into the "why" behind the "how," offering a framework for the rigorous thermochemical characterization of this and other novel molecules.

Molecular Overview and Synthetic Considerations

Cyclopropyl 2-methoxyphenyl ketone, with the chemical formula C₁₁H₁₂O₂, features a cyclopropyl group and a 2-methoxyphenyl group attached to a central carbonyl moiety. The ortho-position of the methoxy group introduces steric and electronic effects that differentiate it from its para-substituted isomer, cyclopropyl 4-methoxyphenyl ketone. These differences can influence crystal packing, melting point, and ultimately, the thermochemical behavior of the molecule.

Synthesis via Corey-Chaykovsky Cyclopropanation

A reliable synthesis of the target compound is the first step in any experimental thermochemical study. The Corey-Chaykovsky reaction is a well-established and versatile method for the synthesis of cyclopropyl ketones from α,β-unsaturated ketones (chalcones).[1][2]

The synthesis of cyclopropyl 2-methoxyphenyl ketone would logically proceed via the cyclopropanation of 2'-methoxy-chalcone.

graph Synthesis_Workflow { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Chalcone [label="2'-Methoxy-chalcone"]; Ylide [label="Dimethylsulfoxonium methylide"]; Base [label="Strong Base (e.g., NaH)"]; Solvent [label="Solvent (e.g., DMSO/THF)"]; Product [label="Cyclopropyl 2-methoxyphenyl ketone", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Base -> Ylide [label="Deprotonation"]; Ylide -> Chalcone [label="1,4-Conjugate Addition"]; Chalcone -> Product [label="Intramolecular Cyclization"]; Solvent [shape=ellipse, style=filled, fillcolor="#FBBC05"]; Solvent -> Ylide; Solvent -> Chalcone; }

Corey-Chaykovsky reaction for the synthesis of the target ketone.

Experimental Protocol: Synthesis of Cyclopropyl 2-methoxyphenyl ketone [1][3]

  • Ylide Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, suspend trimethylsulfoxonium iodide in a mixture of anhydrous dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) (1:1 v/v).

  • Cool the suspension to 0 °C in an ice bath.

  • Add sodium hydride (60% dispersion in mineral oil) portion-wise, maintaining the temperature below 5 °C. The evolution of hydrogen gas should be observed.

  • Stir the resulting milky-white suspension at room temperature for 1-2 hours until gas evolution ceases, indicating the formation of the ylide.

  • Cyclopropanation: Dissolve 2'-methoxy-chalcone in anhydrous THF and add it dropwise to the pre-formed ylide solution at 0 °C.

  • Allow the reaction mixture to stir at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure cyclopropyl 2-methoxyphenyl ketone.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Thermochemical Properties: A Hybrid Experimental and Computational Approach

Due to a scarcity of direct experimental thermochemical data for cyclopropyl 2-methoxyphenyl ketone, this guide will utilize a combination of established experimental methodologies and computational predictions. For comparative purposes, we will reference the calculated data for the isomeric cyclopropyl 4-methoxyphenyl ketone .[4] It is imperative to underscore that while computational methods provide valuable estimates, experimental validation remains the gold standard.

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is a fundamental thermodynamic property representing the change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states.

2.1.1. Experimental Determination via Combustion Calorimetry

The standard enthalpy of formation of a solid organic compound is most accurately determined indirectly from its experimentally measured standard molar enthalpy of combustion (ΔcH°).[5]

Experimental Protocol: Bomb Calorimetry

  • Sample Preparation: A precisely weighed pellet of crystalline cyclopropyl 2-methoxyphenyl ketone (approximately 1 gram) is placed in a crucible within a high-pressure stainless-steel vessel (the "bomb").

  • Bomb Assembly: A known amount of water is added to the bomb to saturate the internal atmosphere, ensuring that the water formed during combustion is in the liquid state. The bomb is then sealed and pressurized with high-purity oxygen (typically to 30 atm).

  • Calorimeter Setup: The bomb is submerged in a known mass of water in a well-insulated container (a dewar) equipped with a high-precision thermometer and a stirrer.

  • Ignition and Data Acquisition: The sample is ignited by passing a current through a fuse wire. The temperature of the water in the calorimeter is monitored and recorded at regular intervals before, during, and after combustion until a steady final temperature is reached.

  • Calculation: The heat of combustion is calculated from the observed temperature rise, taking into account the heat capacity of the calorimeter system (determined by combusting a standard substance like benzoic acid). Corrections are applied for the heat of formation of nitric acid (from residual nitrogen in the bomb) and sulfuric acid (if the compound contains sulfur), and for the heat of combustion of the fuse wire.[6]

  • Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated using Hess's Law, from the standard enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

graph Hess_Law { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Reactants [label="C₁₁H₁₂O₂(s) + 13 O₂(g)"]; Products [label="11 CO₂(g) + 6 H₂O(l)"]; Elements [label="11 C(graphite) + 6 H₂(g) + O₂(g)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Reactants -> Products [label="ΔcH° (experimental)"]; Elements -> Reactants [label="ΔfH° (unknown)"]; Elements -> Products [label="Σ ΔfH°(products) (known)"]; }

Hess's Law for calculating the enthalpy of formation.

2.1.2. Computational Estimation

In the absence of experimental data, computational methods such as the Joback group contribution method can provide a reasonable estimate of the gas-phase enthalpy of formation.[4]

Phase Transition Enthalpies

2.2.1. Enthalpy of Fusion (ΔfusH°)

The enthalpy of fusion, or the heat required to melt the solid, is a critical parameter for understanding the solid-state stability and solubility of a compound. It is readily determined using Differential Scanning Calorimetry (DSC).

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: A small, accurately weighed sample (2-5 mg) of crystalline cyclopropyl 2-methoxyphenyl ketone is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed to heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • Data Analysis: The DSC thermogram plots the differential heat flow between the sample and the reference as a function of temperature. The melting of the sample appears as an endothermic peak. The enthalpy of fusion is determined by integrating the area of this peak. The onset of the peak is typically reported as the melting point.

2.2.2. Enthalpy of Vaporization (ΔvapH°) and Sublimation (ΔsubH°)

The enthalpy of vaporization is the heat required to transform a liquid into a gas, while the enthalpy of sublimation is the heat required for a solid to gas transition. These parameters are crucial for purification processes (distillation, sublimation) and for understanding intermolecular forces. They can be determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.

Experimental Protocol: Thermogravimetric Analysis (TGA) for Vapor Pressure Determination

  • Isothermal TGA: A small sample of cyclopropyl 2-methoxyphenyl ketone is placed in the TGA pan. The sample is heated to a series of isothermal temperatures below its boiling point under a controlled nitrogen flow.

  • Mass Loss Measurement: At each isothermal step, the rate of mass loss due to evaporation is measured.

  • Vapor Pressure Calculation: The vapor pressure at each temperature can be calculated from the rate of mass loss using the Langmuir equation.

  • Enthalpy of Vaporization/Sublimation Calculation: A plot of the natural logarithm of the vapor pressure (ln P) versus the inverse of the absolute temperature (1/T) yields a straight line with a slope equal to -ΔH/R, where R is the gas constant. From this, the enthalpy of vaporization or sublimation can be determined.

Heat Capacity (Cp)

The heat capacity of a substance is the amount of heat required to raise its temperature by one degree. It is an important parameter in heat transfer calculations and for understanding the temperature dependence of other thermodynamic properties.

Experimental Protocol: Modulated Differential Scanning Calorimetry (MDSC)

  • MDSC Setup: A sinusoidal temperature modulation is superimposed on the underlying linear heating ramp.

  • Data Analysis: This technique allows for the separation of the total heat flow into its reversing (heat capacity related) and non-reversing components. The reversing heat flow signal is directly proportional to the heat capacity of the sample.

Summary of Thermochemical Data and Comparative Analysis

As no direct experimental data for cyclopropyl 2-methoxyphenyl ketone is currently available in the literature, the following table presents the computationally predicted values for the isomeric cyclopropyl 4-methoxyphenyl ketone for illustrative and comparative purposes.[4]

Thermochemical PropertySymbolPredicted Value for Cyclopropyl 4-methoxyphenyl ketoneUnitMethod
Gas-Phase Enthalpy of FormationΔfH°(g)-217.31kJ/molJoback
Enthalpy of FusionΔfusH°18.82kJ/molJoback
Enthalpy of VaporizationΔvapH°52.09kJ/molJoback
Ideal Gas Heat Capacity at 298.15 KCp(g)~250J/(mol·K)Joback (interpolated)

Note on Isomeric Effects: The ortho-position of the methoxy group in the target molecule is expected to influence its thermochemical properties compared to the para-isomer. Potential intramolecular interactions (e.g., hydrogen bonding with the carbonyl oxygen in certain conformations) and steric hindrance could affect the crystal lattice energy and, consequently, the enthalpy of fusion. The conformational flexibility around the aryl-keto bond will also be different, potentially leading to a different gas-phase enthalpy of formation.

Field-Proven Insights and Applications

A thorough understanding of the thermochemical properties of cyclopropyl 2-methoxyphenyl ketone has direct, practical implications in a drug development setting:

  • Polymorph Screening: The enthalpy of fusion, determined by DSC, is a key parameter in identifying and characterizing different polymorphic forms of a drug substance. Polymorphs can have different solubilities, stabilities, and bioavailabilities.

  • Process Safety: The heat of reaction for the synthesis and any potential decomposition reactions must be known to ensure safe scale-up. The enthalpy of formation is a critical input for these safety assessments.

  • Formulation Development: The solubility of a drug is dependent on its melting point and enthalpy of fusion. This information guides the selection of appropriate excipients and formulation strategies (e.g., amorphous solid dispersions for poorly soluble compounds).

  • Stability and Shelf-Life Prediction: The thermal stability of the compound, assessed by TGA and DSC, is used to predict its degradation pathways and establish appropriate storage conditions and shelf-life.

Conclusion and Future Directions

This technical guide has outlined the critical thermochemical properties of cyclopropyl 2-methoxyphenyl ketone and provided a detailed framework for their experimental determination and computational estimation. While a complete experimental dataset for this specific molecule is not yet available, the methodologies presented herein represent the gold standard for obtaining such data.

It is strongly recommended that experimental studies be undertaken to determine the enthalpy of formation, fusion, vaporization, and heat capacity of cyclopropyl 2-methoxyphenyl ketone. A comparative study with its para-isomer would provide valuable insights into the effects of substituent position on the thermochemical landscape of this important class of molecules. Such data will not only be of academic interest but will also provide the foundational knowledge required for the rational development of new therapeutic agents incorporating the cyclopropyl ketone motif.

References

  • Kolb, V. M., et al. (2002). Cyclopropyl m-nitrophenyl ketone. Acta Crystallographica Section E: Structure Reports Online, 58(12), o1161-o1163.
  • Knowlton, J. W., & Rossini, F. D. (1949). Heats of combustion and formation of cyclopropane.
  • Vitello, A., Mettee, H., & Balendiran, G. K. (2025). Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties. Journal of Materials Science and Chemical Engineering, 13, 19-39.
  • Kistiakowsky, G. B., et al. (1936). HEATS OF COMBUSTION OF HIGH TEMPERATURE POLYMERS. Journal of the American Chemical Society, 58(1), 146-153.
  • Trushkov, I. V., et al. (2020). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Molecules, 25(22), 5435.
  • Shcherbakov, R. O., et al. (2023). Extended Version of the Corey-Chaykovsky Reaction: Synthesis of 2,4-Substituted Furans by the Treatment of β-Dialkylamino Chalcones with Dimethylsulfonium Methylide. The Journal of Organic Chemistry, 88(13), 8227–8235.
  • Aggarwal, V. K., & Richardson, J. (2003). The Corey-Chaykovsky Reaction: A Powerful Tool for the Synthesis of Epoxides and Cyclopropanes. In Modern Carbonyl Olefination (pp. 1-52). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Cheméo. (n.d.). Chemical Properties of Cyclopropyl 4-methoxyphenyl ketone (CAS 7152-03-6). Retrieved from [Link]

  • MDPI. (2020). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]

  • Yu, Z.-X., & Houk, K. N. (2003). Understanding Regioselectivities of Corey–Chaykovsky Reactions of Dimethylsulfoxonium Methylide (DMSOM) and Dimethylsulfonium.
  • NROChemistry. (n.d.). Corey-Chaykovsky Reactions. Retrieved from [Link]

  • ResearchGate. (2023). Extended Version of the Corey-Chaykovsky Reaction: Synthesis of 2,4-Substituted Furans by the Treatment of β-Dialkylamino Chalcones with Dimethylsulfonium Methylide. Retrieved from [Link]

  • NIST/TRC Web Thermo Tables (WTT). (n.d.). 1-phenyl-1-butanone. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclopropyl 4-methoxyphenyl ketone (CAS 7152-03-6). Retrieved from [Link]

  • NIST/TRC Web Thermo Tables (WTT). (n.d.). 1-phenyl-1-pentanone. Retrieved from [Link]

  • NIST/TRC Web Thermo Tables (WTT). (n.d.). 1-phenyl-2-propanone. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Electronic Properties of Cyclopropyl 2-methoxyphenyl ketone

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the electronic properties of Cyclopropyl 2-methoxyphenyl ketone, a molec...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic properties of Cyclopropyl 2-methoxyphenyl ketone, a molecule of significant interest in synthetic and medicinal chemistry. By dissecting its structural components—the cyclopropyl ring, the carbonyl group, and the ortho-methoxy substituted phenyl ring—we delve into the intricate interplay of steric and electronic effects that govern its reactivity and spectroscopic behavior. This document synthesizes theoretical principles with actionable experimental and computational protocols, offering a robust framework for researchers to fully characterize this and similar molecular entities. While specific experimental data for the title compound is not widely available, this guide establishes a clear investigative path forward, detailing methodologies for nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy, alongside cyclic voltammetry and computational modeling.

Introduction: The Architectural Significance of Cyclopropyl 2-methoxyphenyl ketone

Cyclopropyl 2-methoxyphenyl ketone, with the molecular formula C₁₁H₁₂O₂, presents a fascinating case study in molecular electronics. Its structure is a unique amalgamation of three key functional motifs:

  • The Cyclopropyl Ring: A strained three-membered ring system that exhibits partial π-character, allowing it to engage in electronic conjugation.

  • The Carbonyl Group: An electrophilic center and a potent chromophore, significantly influencing the molecule's reactivity and spectroscopic signature.

  • The 2-Methoxyphenyl Group: An electron-donating aromatic system due to the methoxy substituent, which modulates the electronic density of the entire conjugated system.

The strategic placement of the methoxy group at the ortho position introduces both electronic and steric complexities, distinguishing it from its meta and para isomers. Understanding the electronic properties of this molecule is paramount for predicting its behavior in chemical reactions, its potential as a pharmacological agent, and its utility as a building block in complex organic synthesis.

Unraveling the Electronic Landscape: A Multi-faceted Approach

A thorough characterization of the electronic properties of Cyclopropyl 2-methoxyphenyl ketone necessitates a combination of spectroscopic, electrochemical, and computational techniques. The following sections will detail the theoretical underpinnings and practical methodologies for each approach.

Spectroscopic Characterization: Probing the Molecular Bonds and Transitions

Spectroscopy provides a window into the bonding environments and electronic transitions within a molecule.

NMR spectroscopy is indispensable for elucidating the carbon-hydrogen framework of the molecule.

Expected ¹H NMR Spectral Features:

Based on analogous compounds like cyclopropyl phenyl ketone[1], the proton NMR spectrum is expected to exhibit distinct signals for the cyclopropyl, aromatic, and methoxy protons.

Proton Environment Expected Chemical Shift (δ, ppm) Multiplicity Notes
Cyclopropyl Protons0.8 - 1.5MultipletsThe diastereotopic nature of the methylene protons will likely result in complex splitting patterns.
Methine Proton (Cyclopropyl)2.5 - 3.0MultipletShifted downfield due to the adjacent carbonyl group.
Methoxy Protons3.8 - 4.0SingletA characteristic singlet for the -OCH₃ group.
Aromatic Protons6.8 - 7.8MultipletsThe ortho, meta, and para protons on the phenyl ring will show distinct chemical shifts and coupling patterns.

Expected ¹³C NMR Spectral Features:

The carbon NMR spectrum will provide insights into the electronic environment of each carbon atom.

Carbon Environment Expected Chemical Shift (δ, ppm) Notes
Cyclopropyl Carbons (CH₂)10 - 20Shielded carbons of the cyclopropyl ring.
Cyclopropyl Carbon (CH)15 - 25Slightly deshielded compared to the CH₂ groups.
Methoxy Carbon55 - 60Typical chemical shift for a methoxy carbon attached to an aromatic ring.
Aromatic Carbons110 - 160The chemical shifts will be influenced by the methoxy and acetylcyclopropyl substituents.
Carbonyl Carbon195 - 205The characteristic downfield shift for a ketone carbonyl carbon.[2]

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by observing their vibrational frequencies.

Expected IR Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹) Intensity Notes
C-H (Aromatic)3100 - 3000MediumStretching vibrations of the sp² C-H bonds.
C-H (Aliphatic)3000 - 2850MediumStretching vibrations of the sp³ C-H bonds in the cyclopropyl and methoxy groups.
C=O (Ketone)1685 - 1665StrongThe carbonyl stretch is a very strong and characteristic absorption. Conjugation with the aromatic ring lowers the frequency compared to a saturated ketone.[3]
C=C (Aromatic)1600 - 1450Medium to WeakSkeletal vibrations of the benzene ring.
C-O (Aryl Ether)1275 - 1200 (asymmetric)StrongStretching vibrations of the aryl-O-CH₃ bond.
1075 - 1020 (symmetric)Strong

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving π-electrons.

Expected Electronic Transitions:

  • π → π* Transition: This transition, involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital, is expected to occur at a shorter wavelength (higher energy) and be of high intensity. The extended conjugation between the phenyl ring, carbonyl group, and cyclopropyl ring will likely red-shift this absorption compared to simpler aromatic ketones.

  • n → π* Transition: This involves the excitation of a non-bonding electron from the oxygen of the carbonyl group to a π* antibonding orbital. This transition is typically of lower intensity and occurs at a longer wavelength (lower energy) compared to the π → π* transition.[4]

The presence of the electron-donating methoxy group is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted cyclopropyl phenyl ketone.

Electrochemical Analysis: Mapping the Redox Behavior

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a molecule.[5][6] By applying a varying potential to a solution of the analyte, we can determine its oxidation and reduction potentials, providing insights into the energies of its frontier molecular orbitals (HOMO and LUMO).

Proposed Experimental Protocol for Cyclic Voltammetry:

  • Preparation of the Analyte Solution: Dissolve a known concentration (e.g., 1-5 mM) of Cyclopropyl 2-methoxyphenyl ketone in a suitable organic solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

  • Electrochemical Cell Setup: Utilize a three-electrode system consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

  • Data Acquisition: Perform the cyclic voltammetry experiment by scanning the potential from an initial value where no faradaic current is observed towards negative potentials to observe reduction, and then reversing the scan towards positive potentials to observe oxidation. The scan rate can be varied (e.g., 50-200 mV/s) to investigate the reversibility of the redox processes.

  • Data Analysis: The resulting voltammogram will show peaks corresponding to the reduction and oxidation of the analyte. The peak potentials can be used to estimate the HOMO and LUMO energy levels.

Cyclic Voltammetry Workflow

Computational Chemistry: In Silico Insights into Electronic Structure

Density Functional Theory (DFT) calculations are a powerful computational tool for predicting the electronic structure and properties of molecules.[7][8] By solving the Schrödinger equation for the molecule, we can obtain valuable information about its geometry, orbital energies, and electron distribution.

Proposed Computational Protocol (DFT):

  • Molecular Geometry Optimization: The first step is to build the 3D structure of Cyclopropyl 2-methoxyphenyl ketone and perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)). This will yield the most stable conformation of the molecule.

  • Frequency Calculation: A frequency calculation should be performed on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Frontier Molecular Orbital (FMO) Analysis: From the optimized structure, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's electronic excitability and chemical reactivity.

  • Molecular Electrostatic Potential (MEP) Mapping: An MEP map can be generated to visualize the electron density distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

DFT Calculation Workflow

Synthesis and Reactivity: The Electronic Properties in Action

The electronic properties of Cyclopropyl 2-methoxyphenyl ketone directly influence its synthesis and reactivity. The presence of the electron-donating methoxy group activates the aromatic ring towards electrophilic substitution, while the carbonyl group is susceptible to nucleophilic attack. The cyclopropyl ring can participate in various ring-opening reactions, often facilitated by the electronic nature of the rest of the molecule.

Conclusion and Future Directions

This technical guide has laid out a comprehensive framework for understanding and characterizing the electronic properties of Cyclopropyl 2-methoxyphenyl ketone. By combining spectroscopic analysis, electrochemical measurements, and computational modeling, researchers can gain a deep and nuanced understanding of this molecule's behavior. The proposed experimental and computational protocols provide a clear roadmap for future investigations, which will undoubtedly uncover new and exciting chemistry. The insights gained from such studies will be invaluable for the rational design of new synthetic methodologies and the development of novel therapeutic agents.

References

  • ResearchGate. (2017). Cyclopropyl m-nitrophenyl ketone. Retrieved from [Link]

  • JoVE. (2023). IR and UV–Vis Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclic voltammetry. Retrieved from [Link]

  • SpectraBase. (n.d.). cyclopropyl p-methoxyphenyl ketone. Retrieved from [Link]

  • Spectroscopy Online. (2022). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Lab 1: Cyclic Voltammetry. Retrieved from [Link]

  • Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Retrieved from [Link]

  • NIST WebBook. (n.d.). Cyclopropyl 4-methoxyphenyl ketone. Retrieved from [Link]

  • R Discovery. (2000). A cyclic voltammetric study of the proton abstraction from selected aromatic ketones by superoxide. Retrieved from [Link]

  • YouTube. (2020). Computational Chemistry | Intro & Theory. Retrieved from [Link]

  • ACS Publications. (2013). Aerobic, Transition-Metal-Free, Direct, and Regiospecific Mono-α- arylation of Ketones: Synthesis and Mechanism by DFT Calculations. Retrieved from [Link]

  • MDPI. (2023). Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. Retrieved from [Link]

  • JOCPR. (2011). Quantum chemical vibrational study, molecular property and HOMO-LUMO energies of 3-bromoacetophenone for Pharmaceutical application. Retrieved from [Link]

  • MSU Chemistry. (n.d.). EXPERIMENT 5. CYCLIC VOLTAMMETRY. Retrieved from [Link]

  • MDPI. (2020). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Retrieved from [Link]

  • YouTube. (2023). HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software || Part 3 || Gaurav Jhaa. Retrieved from [Link]

  • ResearchGate. (2025). Aerobic, Transition-Metal-Free, Direct and Regiospecific Mono-α-Arylation of Ketones: Synthesis and Mechanism by DFT Calculations. Retrieved from [Link]

  • Jurnal UPI. (2021). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Retrieved from [Link]

  • NIH. (n.d.). Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. Retrieved from [Link]

  • Schrödinger. (2022). HOMO-LUMO Energy Gap. Retrieved from [Link]

  • SciELO South Africa. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). Retrieved from [Link]

  • ResearchGate. (n.d.). UV-VIS spectrum of 1-(4-methoxyphenyl)-3-(4-propyloxyphenyl). Retrieved from [Link]

Sources

Exploratory

A Technical Guide to Cyclopropyl 2-methoxyphenyl ketone as a Donor-Acceptor Cyclopropane

For Researchers, Scientists, and Drug Development Professionals Abstract Cyclopropyl 2-methoxyphenyl ketone is a prototypical example of a donor-acceptor (D-A) cyclopropane, a class of highly versatile three-carbon build...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropyl 2-methoxyphenyl ketone is a prototypical example of a donor-acceptor (D-A) cyclopropane, a class of highly versatile three-carbon building blocks in modern organic synthesis. The inherent ring strain of the cyclopropane, combined with the polarizing electronic effects of the electron-donating 2-methoxyphenyl group and the electron-accepting ketone, renders the molecule susceptible to a variety of controlled ring-opening and cycloaddition reactions. This guide provides an in-depth analysis of its synthesis, electronic nature, and reactivity, with a focus on its application in constructing complex molecular architectures relevant to medicinal chemistry and drug development. Detailed mechanistic insights and field-proven experimental protocols are presented to equip researchers with the knowledge to effectively utilize this powerful synthetic intermediate.

Introduction: The Power of Polarity and Strain

Donor-acceptor cyclopropanes are a cornerstone of synthetic chemistry, prized for their ability to act as 1,3-dipole synthons.[1] The defining feature of these molecules is the vicinal substitution of an electron-donating group (the "donor") and an electron-withdrawing group (the "acceptor") on the cyclopropane ring. This arrangement creates a highly polarized and reactive C-C bond, which, upon cleavage, generates a versatile zwitterionic intermediate.[2]

In the case of cyclopropyl 2-methoxyphenyl ketone , the electron-rich 2-methoxyphenyl group serves as the donor, pushing electron density into the cyclopropane ring. Conversely, the ketone acts as the acceptor, withdrawing electron density. This "push-pull" electronic effect, coupled with the inherent ~27 kcal/mol of ring strain, dramatically lowers the activation energy for ring-opening, making it a facile process under the influence of Lewis or Brønsted acids.[3][4]

The strategic placement of the methoxy group at the ortho position of the phenyl ring introduces specific steric and electronic effects that differentiate its reactivity from its meta or para isomers, influencing reaction pathways and stereochemical outcomes.[5]

Synthesis of Cyclopropyl 2-methoxyphenyl ketone

The most common and reliable method for synthesizing D-A cyclopropanes like the title compound is the Corey-Chaykovsky cyclopropanation of an α,β-unsaturated ketone precursor.[6] This involves the reaction of a chalcone with a sulfur ylide, typically dimethylsulfoxonium methylide.

Synthesis Pathway

The synthesis is a straightforward two-step process starting from commercially available 2-methoxybenzaldehyde and acetophenone.

  • Step 1: Claisen-Schmidt Condensation to form (E)-1-(2-methoxyphenyl)-3-phenylprop-2-en-1-one (2-Methoxy-chalcone). This base-catalyzed condensation reaction forms the α,β-unsaturated ketone backbone.

  • Step 2: Corey-Chaykovsky Cyclopropanation. The chalcone is then treated with dimethylsulfoxonium methylide, generated in situ from trimethylsulfoxonium iodide and a strong base like sodium hydride, to yield the target cyclopropane.[7]

SynthesisWorkflow

Caption: Synthetic workflow for cyclopropyl 2-methoxyphenyl ketone.
Detailed Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of donor-acceptor cyclopropanes.[7]

Materials:

  • (E)-1-(2-methoxyphenyl)-3-phenylprop-2-en-1-one (1.0 mmol, 238 mg)

  • Trimethylsulfoxonium iodide (1.1 mmol, 242 mg)

  • Sodium hydride (60% dispersion in mineral oil, 3.0 mmol, 120 mg)

  • Anhydrous Tetrahydrofuran (THF, 5 mL)

  • Anhydrous Dimethyl sulfoxide (DMSO, 5 mL)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add trimethylsulfoxonium iodide (242 mg).

  • Add a 1:1 mixture of anhydrous THF/DMSO (10 mL) and cool the flask to 0 °C in an ice bath.

  • Carefully add the sodium hydride (120 mg) in portions. Caution: Hydrogen gas evolves.

  • Stir the resulting milky white suspension at 0 °C for 30-40 minutes, or until gas evolution ceases. This indicates the complete formation of the ylide.

  • Add the 2-methoxy-chalcone (238 mg) in several portions to the ylide suspension at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of cold saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with EtOAc (3 x 15 mL).

  • Combine the organic layers and wash sequentially with water (5 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to afford the pure cyclopropyl 2-methoxyphenyl ketone.

Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The ¹H NMR spectrum is expected to show characteristic diastereotopic protons in the upfield cyclopropyl region.[6]

Mechanistic Insights and Reactivity

The utility of cyclopropyl 2-methoxyphenyl ketone stems from its predictable reactivity upon activation with a Lewis acid. The Lewis acid (e.g., SnCl₄, TiCl₄, Sc(OTf)₃) coordinates to the carbonyl oxygen, further increasing its electron-withdrawing capacity. This coordination polarizes the C1-C2 bond of the cyclopropane ring, facilitating its cleavage to form a stabilized 1,3-zwitterionic intermediate.[1][3]

Mechanism

Caption: General mechanism of Lewis acid-catalyzed [3+2] cycloaddition.

This intermediate is a powerful synthon. The carbon atom originally bonded to the donor (2-methoxyphenyl group) becomes electrophilic, while the carbon atom adjacent to the acceptor (ketone) becomes nucleophilic.[8][9] This defined polarity allows for highly regioselective reactions with a variety of dipolarophiles.

Key Reaction Classes

A. [3+2] Cycloadditions: This is the most prominent reaction pathway for D-A cyclopropanes.[2] The 1,3-zwitterion can be trapped by various two-atom partners (dipolarophiles) to construct five-membered rings, which are prevalent scaffolds in pharmaceuticals.[10]

  • With Aldehydes/Ketones: Leads to the formation of highly substituted tetrahydrofurans.[11]

  • With Imines: Results in the synthesis of pyrrolidines.

  • With Nitriles: Forms dihydropyrroles.[12]

  • With Thioketenes: Can be used to synthesize cyclopentanethiones.[11]

B. Ring-Opening Reactions: In the presence of suitable nucleophiles, the zwitterionic intermediate can be trapped in an intermolecular fashion, leading to 1,3-difunctionalized acyclic products.[13] This provides a powerful method for installing complex functionality with precise control.

C. Formal [4+1] and Higher-Order Cycloadditions: In specific cases, the donor aryl group can participate in the reaction, leading to annulation products.[3] This reactivity is less common but provides access to unique polycyclic systems.

Applications in Synthetic and Medicinal Chemistry

The ability to rapidly construct complex, stereochemically rich five-membered heterocycles makes cyclopropyl 2-methoxyphenyl ketone and its analogs invaluable in drug discovery and development.

  • Scaffold Synthesis: Pyrrolidine and tetrahydrofuran cores are privileged structures found in numerous FDA-approved drugs and bioactive natural products.[14] D-A cyclopropane chemistry provides a modular and efficient entry point to libraries of these scaffolds.

  • Complexity Generation: The cycloaddition reactions are often highly diastereoselective, allowing for the creation of multiple stereocenters in a single step.[15] This is crucial for exploring the structure-activity relationships (SAR) of chiral drug candidates.

  • Access to Polycyclic Systems: Intramolecular reactions or tandem sequences involving D-A cyclopropanes can be used to build complex polycyclic and spirocyclic frameworks, which are of increasing interest for identifying novel therapeutic agents.[16]

Comparative Reactivity Data

The choice of Lewis acid and reaction conditions can significantly impact the yield and selectivity of the cycloaddition. The following table summarizes representative data for the [3+2] cycloaddition of D-A cyclopropanes with various dipolarophiles.

D-A Cyclopropane DonorDipolarophileLewis AcidSolventYield (%)Diastereomeric RatioReference
ArylAldehydeSc(OTf)₃CH₂Cl₂85-95>20:1[12]
ArylImineSnCl₄CH₂Cl₂70-90Varies[1]
ArylVinyl AzideYb(OTf)₃Toluene60-88>19:1[15]
Aryl2-NaphtholBF₃·OEt₂CH₂Cl₂80-92-[17]

Conclusion and Future Outlook

Cyclopropyl 2-methoxyphenyl ketone is a powerful and versatile building block that exemplifies the synthetic potential of donor-acceptor cyclopropanes. Its predictable reactivity, enabled by the interplay of ring strain and electronic polarization, provides chemists with a reliable tool for the diastereoselective synthesis of complex heterocyclic and acyclic structures. The continued development of enantioselective catalytic systems for these transformations will further enhance their utility, enabling the efficient production of chiral molecules for the pharmaceutical and agrochemical industries. As the demand for novel molecular architectures grows, the strategic application of tailored D-A cyclopropanes will undoubtedly play a pivotal role in advancing the frontiers of organic synthesis.

References

  • Butkevich, A. N., et al. (2021). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Molecules, 26(15), 4448. Available at: [Link]

  • Ivanov, K. L., et al. (2020). (3 + 2)-Cycloaddition of Donor–Acceptor Cyclopropanes with Selenocyanate: Synthesis of Dihydroselenophenes and Selenophenes. Organic Letters, 22(22), 8966–8970. Available at: [Link]

  • Feys, S., et al. (2022). Lewis Acid Catalyzed Cyclopropane Ring‐Opening‐Cyclization Cascade Using Thioureas as a N,N‐bisnucleophile: Synthesis of Bicyclic 2‐Aminothiazoles. European Journal of Organic Chemistry, 2022(32), e202200676. Available at: [Link]

  • Ratmanova, N. K., et al. (2022). Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. Molbank, 2022(2), M1387. Available at: [Link]

  • Waser, J. (2009). Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction. CHIMIA International Journal for Chemistry, 63(3), 161-165. Available at: [Link]

  • Preston, S. M., et al. (2021). The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclopropanes. The Journal of Organic Chemistry, 86(15), 10327–10337. Available at: [Link]

  • Majumdar, K. C., & Chattopadhyay, B. (2011). Selected synthetic strategies to cyclophanes. Beilstein Journal of Organic Chemistry, 7, 137-160. Available at: [Link]

  • Procter, D. J., et al. (2023). Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. Organic Letters, 25(28), 5282–5286. Available at: [Link]

  • Bach, T. (2014). Photochemical Approaches to Complex Chemotypes: Applications in Natural Product Synthesis. Accounts of Chemical Research, 47(4), 1215–1226. Available at: [Link]

  • Katahira, R., et al. (2021). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. protocols.io. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Synthesis of cyclopropanes. Available at: [Link]

  • Werz, D. B., et al. (2023). Donor‐Acceptor Cyclopropanes: Activation Enabled by a Single, Vinylogous Acceptor. Angewandte Chemie International Edition, 62(1), e202213190. Available at: [Link]

  • Reissig, H.-U. (2022). Introduction to the Chemistry of Donor–Acceptor Cyclopropanes: A Historical and Personal Perspective. In Donor-Acceptor Cyclopropanes. Wiley-VCH. Available at: [Link]

  • Tu, Y.-Q., & Zhang, F.-M. (2009). Tandem reactions of cis-2-acyl-1-alkynyl-1-aryl cyclopropanes tuned by gold(i) and silver(i) catalysts: efficient synthesis of pyran-fused indene cores and 2,4,6-trisubstituted phenols. Chemical Communications, (30), 4584-4586. Available at: [Link]

  • Trushkov, I. V., et al. (2024). A new activating mode of donor–acceptor cyclopropane: the tug-of-war between strain and aromaticity, transient generation of quinone methides. ChemRxiv. Available at: [Link]

  • Charette, A. B., & Lebel, H. (1996). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 96(4), 1191–1224. Available at: [Link]

  • Kumar, A., & Kumar, V. (2020). Recent advances in ring-opening of donor acceptor cyclopropanes using C-nucleophiles. Organic & Biomolecular Chemistry, 18(40), 8011-8035. Available at: [Link]

  • Ofial, A. R., & Eitzinger, A. (2023). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry, 95(4), 389-400. Available at: [Link]

  • Ofial, A. R., & Eitzinger, A. (2023). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry, 95(4), 389-400. Available at: [Link]

  • Stoltz, B. M., & Johnson, J. S. (2019). Synthetic Applications and Methodological Developments of Donor–Acceptor Cyclopropanes and Related Compounds. ACS Catalysis, 9(7), 6109-6126. Available at: [Link]

  • Trushkov, I. V., et al. (2024). Activation of donor–acceptor cyclopropanes under basic conditions: ring opening of 2-(p-siloxyaryl)-substituted substrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Reddy, R. S., et al. (2012). Lewis Acid Catalyzed Diastereoselective Cycloaddition Reactions of Donor–Acceptor Cyclopropanes and Vinyl Azides: Synthesis of Functionalized Azidocyclopentane and Tetrahydropyridine Derivatives. Organic Letters, 14(15), 3956–3959. Available at: [Link]

  • Reddy, R. S., et al. (2016). Lewis Acid Catalyzed Selective Reactions of Donor-Acceptor Cyclopropanes with 2-Naphthols. The Journal of Organic Chemistry, 81(17), 7949–7956. Available at: [Link]

  • Werz, D. B., et al. (2018). Lewis‐Acid‐Catalyzed (3+2)‐Cycloadditions of Donor‐Acceptor Cyclopropanes with Thioketenes. Chemistry – A European Journal, 24(53), 14251-14255. Available at: [Link]

  • Werz, D. B., et al. (2020). Ketenedithioacetals as Surrogates for the Formal Insertion of Ketenes into Donor–Acceptor Cyclopropanes. European Journal of Organic Chemistry, 2020(21), 3209-3215. Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Safe Handling of Cyclopropyl 2-Methoxyphenyl Ketone

Introduction: Understanding the Compound Cyclopropyl 2-methoxyphenyl ketone, identified by the CAS Number 400614-05-3, is an aromatic ketone featuring a unique strained cyclopropyl ring system.[1][2] This structural moti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Compound

Cyclopropyl 2-methoxyphenyl ketone, identified by the CAS Number 400614-05-3, is an aromatic ketone featuring a unique strained cyclopropyl ring system.[1][2] This structural motif is of significant interest in medicinal chemistry and synthetic organic chemistry, where the cyclopropyl group can act as a versatile synthon for creating complex molecular architectures.[3] The presence of the 2-methoxy substituent on the phenyl ring further modulates its electronic properties and reactivity.

While specific, comprehensive safety data for Cyclopropyl 2-methoxyphenyl ketone is not extensively published, a robust safety protocol can be developed by analyzing data from structurally similar compounds. This guide synthesizes information from analogs such as cyclopropyl methyl ketone, 4-chlorophenyl cyclopropyl ketone, and general principles for handling aromatic ketones to provide a reliable framework for its safe use in a research and development setting. The causality behind each recommendation is explained to empower researchers with the knowledge to handle this and similar chemical entities with confidence and care.

Section 1: Chemical Identification and Physical Properties

A foundational understanding of a chemical's physical properties is paramount for its safe handling. These properties dictate appropriate storage conditions, predict its behavior in the laboratory environment, and inform emergency response procedures.

PropertyValueSource
Chemical Name (Cyclopropyl)(2-methoxyphenyl)methanoneEPA[1]
Synonyms Cyclopropyl 2-methoxyphenyl ketone-
CAS Number 400614-05-3EPA[1]
Molecular Formula C₁₁H₁₂O₂ChemSrc[4]
Molecular Weight 176.21 g/mol ChemSrc[4]
Appearance Data not available; analogs are typically colorless to yellow/brown liquids or solids.-
Boiling Point Data not available-
Melting Point Data not available; the 4-methoxy isomer has a melting point of 40-42 °C.ChemSrc[4]
Flash Point Data not available; related flammable ketones have flash points as low as 21°C.C/D/N Isotopes, Inc.[5]
Solubility Expected to be soluble in organic solvents and poorly soluble in water.ChemicalBook[3]

Note: Data for some physical properties are inferred from structurally related compounds due to the limited availability of specific data for the 2-methoxy isomer.

Section 2: Hazard Identification and GHS Classification

Based on the hazard profiles of analogous cyclopropyl ketones and aromatic ketones, Cyclopropyl 2-methoxyphenyl ketone should be handled as a hazardous substance. The following GHS classifications are anticipated and should be adopted as a precautionary measure.

Hazard ClassGHS CategoryHazard StatementRationale / Causality
Flammable Liquids/Solids Category 2 (Assumed)H225: Highly flammable liquid and vapour.[5]The cyclopropyl methyl ketone analog is highly flammable.[3][5][6] The presence of a hydrocarbon framework suggests flammability, and vapors may form explosive mixtures with air.[3][7]
Acute Toxicity, Oral Category 4 (Assumed)H302: Harmful if swallowed.[8]Aromatic ketones can exhibit oral toxicity.[8] Ingestion can lead to irritation of the digestive tract.
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[5][7][8]Ketones are known to be defatting to the skin, leading to dryness, irritation, and dermatitis upon prolonged contact.[3][9]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.[5][8]Direct contact with eyes is likely to cause significant irritation, pain, and potential damage.[3]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation.[8]Inhalation of vapors or aerosols can irritate the mucous membranes and respiratory tract.[3][8]

Section 3: Exposure Controls & Personal Protective Equipment (PPE)

Controlling exposure is the cornerstone of chemical safety. This is achieved through a combination of engineering controls and appropriate PPE. The selection of PPE is not merely a checklist; it is a scientifically-driven choice based on the anticipated hazards.

Engineering Controls
  • Chemical Fume Hood: All handling of Cyclopropyl 2-methoxyphenyl ketone, including weighing, transferring, and reaction setup, must be conducted in a properly functioning chemical fume hood. This is the primary barrier to prevent inhalation of potentially harmful and flammable vapors.[8]

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors.[8]

Personal Protective Equipment (PPE)
PPE TypeSpecificationRationale and Justification
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[5]Protects against accidental splashes of the chemical, which can cause serious eye irritation.[5][8]
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact. Gloves must be inspected for integrity before each use and disposed of immediately after contamination. Always wash hands thoroughly after removing gloves.[5][8]
Skin/Body Protection Flame-retardant lab coat. Closed-toe shoes.A lab coat protects skin and personal clothing from contamination. Flame-retardant material is crucial due to the assumed flammability. Closed-toe shoes protect feet from spills.[5][8]
Respiratory Protection Not typically required when used within a fume hood.If work must be done outside a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary. Respirator use requires a formal respiratory protection program.[8]

Section 4: Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is critical for preventing accidents and ensuring long-term stability of the chemical.

Handling
  • Grounding and Bonding: To prevent static discharge, which can ignite flammable vapors, ensure that all metal containers and transfer equipment are properly grounded and bonded.[6][7][10]

  • Inert Atmosphere: For long-term storage or for reactions sensitive to oxidation, consider handling under an inert atmosphere (e.g., nitrogen or argon).

  • Avoidance of Ignition Sources: Keep the chemical away from heat, sparks, open flames, and hot surfaces.[3][5][6] Use only non-sparking tools when opening or handling containers.[6][7][10]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[8] Wash hands thoroughly after handling the chemical, even if gloves were worn.[8]

Storage
  • Location: Store in a cool, dry, and well-ventilated area designated for flammable chemicals.[6][8]

  • Container: Keep the container tightly closed to prevent the escape of vapors and potential contamination.[7]

  • Incompatibilities: Segregate from strong oxidizing agents, reducing agents, and strong bases to prevent vigorous and potentially hazardous reactions.[5]

Section 5: Emergency Procedures

Preparedness is key to mitigating the consequences of an accident. All personnel must be familiar with these procedures and the location of emergency equipment.

First Aid Measures
  • In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]

  • In Case of Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation persists, seek medical attention.[5][8]

  • If Inhaled: Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek medical attention.[5][6]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the Safety Data Sheet or container label to the medical professional.[5][6]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide (CO₂).[5][6] A water spray can be used to cool fire-exposed containers.

  • Specific Hazards: The vapor is likely flammable and may travel a considerable distance to a source of ignition and flash back.[3] Hazardous decomposition products, such as carbon oxides, can form under fire conditions.[5]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[5][6]

Accidental Release Measures (Spill Response)

A systematic approach to spill cleanup minimizes risk and environmental contamination.

  • Immediate Actions:

    • Alert personnel in the immediate area and evacuate if necessary.

    • Eliminate all sources of ignition (e.g., turn off hot plates, equipment).[6]

  • Containment & Cleanup:

    • For a minor spill, wear appropriate PPE (goggles, gloves, lab coat).

    • Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[5]

    • Work from the outside of the spill inward to prevent spreading.

    • Carefully collect the absorbent material and contaminated debris into a suitable, sealable container for hazardous waste disposal.[5][6]

  • Decontamination:

    • Wash the spill area with soap and water.

    • Properly dispose of all cleanup materials as hazardous waste.

Section 6: Visualized Workflows

Visual aids are essential for reinforcing complex procedures. The following diagrams illustrate the standard workflows for handling the chemical and responding to a spill.

G Workflow for Safe Handling of Cyclopropyl 2-Methoxyphenyl Ketone cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Review SDS and Experimental Protocol B Don Appropriate PPE (Goggles, Lab Coat, Gloves) A->B C Verify Fume Hood Functionality B->C D Work Exclusively Inside Chemical Fume Hood C->D E Ground Metal Containers Before Transfer D->E F Use Non-Sparking Tools E->F G Keep Container Tightly Closed When Not in Use F->G H Dispose of Contaminated Waste in Labeled Container G->H I Clean Work Area H->I J Remove Gloves and Wash Hands Thoroughly I->J

Caption: A standard workflow for handling the chemical safely.

G Decision Workflow for Chemical Spill Response A Spill Occurs C Is anyone injured or contaminated? A->C B Is the spill large, vaporizing rapidly, or on fire? D Are you trained and equipped to clean it up? B->D No E EVACUATE AREA PULL FIRE ALARM CALL EMERGENCY SERVICES B->E Yes C->B No F Provide First Aid Use Emergency Shower/Eyewash CALL EMERGENCY SERVICES C->F Yes D->E No G Alert others Isolate the area Eliminate ignition sources D->G Yes H Don PPE Contain spill with absorbent Clean up and decontaminate G->H I Package waste Label as hazardous Arrange for disposal H->I

Caption: A decision tree for responding to a chemical spill.

Section 7: Disposal Considerations

Improper disposal of chemical waste poses a significant threat to health and the environment.

  • Waste Classification: All waste contaminated with Cyclopropyl 2-methoxyphenyl ketone, including empty containers, absorbent materials, and used PPE, must be treated as hazardous waste.

  • Containerization: Collect waste in a clearly labeled, leak-proof container that is compatible with the chemical.

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[6][7] Do not dispose of down the drain.

References

  • Thermo Fisher Scientific. (2012, February 23). Cyclopropyl methyl ketone SAFETY DATA SHEET. Retrieved from [Link]

  • Thermo Fisher Scientific. (2012, March 23). Methyl 1-methylcyclopropyl ketone SAFETY DATA SHEET. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Cyclopropyl(2-methoxyphenyl)methanone - Exposure. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Thermo Fisher Scientific. (2012, March 23). 1-Propene, 2-methoxy- SAFETY DATA SHEET. Retrieved from [Link]

  • LABOSHOP. (2014, January 28). Safety Data Sheet. Retrieved from [Link]

  • Airgas. (2018, July 5). Cyclopropane Safety Data Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Cyclopropyl(2-hydroxy-5-methoxyphenyl)methanone Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Cyclopropyl(2-methoxyphenyl)methanone - Related Substances. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Chemsrc. (2025, August 26). Cyclopropyl(4-methoxyphenyl)methanone | CAS#:7152-03-6. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 2-Methoxyphenol. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: The Utility of Cyclopropyl 2-Methoxyphenyl Ketone in Modern Heterocyclic Synthesis

Foreword: Unlocking the Synthetic Potential of a Strained Ring System In the landscape of synthetic organic chemistry, the pursuit of novel molecular architectures, particularly for applications in drug discovery and mat...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Synthetic Potential of a Strained Ring System

In the landscape of synthetic organic chemistry, the pursuit of novel molecular architectures, particularly for applications in drug discovery and materials science, necessitates a sophisticated toolkit of versatile building blocks. Cyclopropyl ketones, characterized by their unique fusion of a strained three-membered ring and a conjugated carbonyl group, represent a class of reagents with immense synthetic potential.[1][2] The inherent ring strain of the cyclopropane moiety provides a potent thermodynamic driving force for a variety of chemical transformations, including ring-opening reactions, cycloadditions, and rearrangements.[3][4]

This guide focuses specifically on cyclopropyl 2-methoxyphenyl ketone , a molecule whose reactivity is intricately modulated by three key functional components:

  • The Cyclopropyl Ring: A high-energy, three-carbon synthon that can participate in reactions as a latent double bond or a 1,3-dipole equivalent.[1][4]

  • The Ketone Carbonyl: An electrophilic center that serves as a handle for nucleophilic attack, reduction, and as an activating group for the adjacent cyclopropane ring.[5]

  • The 2-Methoxyphenyl Group: An ortho-substituted aromatic ring where the methoxy group exerts significant electronic and steric influence, predisposing the molecule to specific intramolecular cyclization pathways.

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals. It moves beyond simple procedural descriptions to explain the underlying causality of experimental choices, providing robust, self-validating protocols for the synthesis and application of this powerful intermediate in the construction of valuable heterocyclic scaffolds.

Part 1: Synthesis of the Core Reagent: Cyclopropyl 2-Methoxyphenyl Ketone

The most reliable and scalable synthesis of aryl cyclopropyl ketones is achieved through the cyclopropanation of an α,β-unsaturated ketone precursor, commonly known as a chalcone.[1] The Corey-Chaykovsky reaction, which employs a sulfur ylide, is the method of choice for this transformation due to its high efficiency and operational simplicity.[1][6][7]

The overall synthetic workflow involves two primary stages: (1) Base-catalyzed Claisen-Schmidt condensation to form the chalcone precursor, and (2) Corey-Chaykovsky cyclopropanation.

G cluster_0 Stage 1: Chalcone Synthesis cluster_1 Stage 2: Cyclopropanation A 2-Methoxyacetophenone C (E)-1-(2-methoxyphenyl)-3- phenylprop-2-en-1-one (Chalcone Precursor) A->C A->C  Claisen-Schmidt  Condensation  (KOH, EtOH)  Claisen-Schmidt  Condensation  (KOH, EtOH) B Benzaldehyde B->C D Trimethylsulfoxonium iodide F Cyclopropyl 2-methoxyphenyl ketone (Target Molecule) D->F D->F  Corey-Chaykovsky  Reaction  (DMSO/THF)  Corey-Chaykovsky  Reaction  (DMSO/THF) E Sodium Hydride (NaH) E->F C_ref->F

Caption: Workflow for the two-stage synthesis of cyclopropyl 2-methoxyphenyl ketone.

Protocol 1.1: Synthesis of (E)-1-(2-methoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone)

This protocol utilizes the Claisen-Schmidt condensation, a robust reaction for forming α,β-unsaturated ketones.[8][9]

Rationale: The reaction proceeds via an enolate intermediate, formed by the deprotonation of the acetophenone α-carbon by a base (KOH). This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the benzaldehyde. Subsequent dehydration yields the thermodynamically stable trans-alkene (chalcone). Ethanol is an excellent solvent as it readily dissolves the reactants and the base.

Materials:

  • 2-Methoxyacetophenone (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Potassium Hydroxide (KOH) (1.2 eq)

  • Ethanol (EtOH), 95%

  • Deionized Water

  • Crushed Ice

  • 0.1 N Hydrochloric Acid (HCl)

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2-methoxyacetophenone (10 mmol) in ethanol (30 mL).

  • Add benzaldehyde (10 mmol) to the solution and stir to ensure homogeneity.

  • Prepare a 10% aqueous solution of KOH and add it dropwise (10 mL) to the stirred mixture at room temperature.

  • A color change and increase in turbidity should be observed. Continue stirring the reaction mixture at room temperature for 12-16 hours (overnight). Monitor reaction progress via Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing 100 g of crushed ice.

  • Neutralize the mixture by slowly adding 0.1 N HCl with stirring until the pH is ~7. A yellow precipitate will form.

  • Isolate the crude product by vacuum filtration, washing the solid with cold deionized water.

  • Recrystallize the crude chalcone from ethanol to yield pure, pale-yellow crystals.[10]

  • Validation: Confirm the structure and purity using ¹H-NMR, ¹³C-NMR, and melting point analysis. The expected product is the E-isomer, characterized by a large coupling constant (J ≈ 15-16 Hz) for the vinylic protons in the ¹H-NMR spectrum.

Protocol 1.2: Synthesis of Cyclopropyl 2-methoxyphenyl ketone

This protocol employs the Corey-Chaykovsky reaction to convert the chalcone into the target cyclopropyl ketone.[6][7]

Rationale: Sodium hydride, a strong base, deprotonates trimethylsulfoxonium iodide to form the sulfur ylide in situ. This ylide acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated ketone in a Michael-type 1,4-addition. The resulting enolate then undergoes an intramolecular nucleophilic substitution, with the carbanion displacing the dimethyl sulfoxide (DMSO) group to form the three-membered ring.[1] The use of an anhydrous DMSO/THF solvent system is critical, as NaH reacts violently with protic solvents. The reaction is run at low temperatures to control exothermicity and improve selectivity.

Materials:

  • (E)-1-(2-methoxyphenyl)-3-phenylprop-2-en-1-one (1.0 eq)

  • Trimethylsulfoxonium iodide (1.1 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Safety Note: Perform all steps under an inert atmosphere (e.g., argon or nitrogen). NaH is highly reactive.

  • In a flame-dried, two-necked round-bottom flask, suspend trimethylsulfoxonium iodide (1.1 mmol) in a 1:1 mixture of anhydrous THF/DMSO (10 mL).

  • Cool the flask in an ice-water bath to 0 °C.

  • Carefully add the 60% NaH dispersion (1.2 mmol) portion-wise. Gas evolution (H₂) will occur. Stir the mixture at 0 °C for 30-40 minutes, or until gas evolution ceases and the solution becomes homogenous.

  • In a separate flask, dissolve the chalcone (1.0 mmol) in a minimum amount of anhydrous THF.

  • Add the chalcone solution dropwise to the freshly prepared ylide solution at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional hour.

  • Carefully quench the reaction by slowly adding cold saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with water (2 x 20 mL) and then brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation: Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford the pure cyclopropyl 2-methoxyphenyl ketone. Characterize by ¹H-NMR, ¹³C-NMR, IR, and mass spectrometry to confirm the structure.

Reaction Stage Key Reagents Typical Yield Primary Function
Chalcone Synthesis KOH, EtOH85-95%Base-catalyzed aldol condensation
Cyclopropanation (CH₃)₃S(O)I, NaH70-85%Methylene transfer via sulfur ylide

Part 2: Applications in Heterocyclic Synthesis

The unique electronic and steric properties of cyclopropyl 2-methoxyphenyl ketone make it a powerful precursor for various heterocyclic systems. The following sections detail protocols for its application, focusing on reaction mechanisms that leverage its inherent reactivity.

Application 2.1: [3+2] Cycloaddition for the Synthesis of Substituted Tetrahydrofurans

This protocol adapts a visible-light photocatalytic method, originally used for carbocycle synthesis, to achieve a formal [3+2] cycloaddition with an activated carbonyl compound, yielding a five-membered oxygen-containing heterocycle.[4]

Rationale: The reaction is initiated by the one-electron reduction of the aryl cyclopropyl ketone by the excited state of a ruthenium photocatalyst ([Ru(bpy)₃]²⁺). This generates a cyclopropyl ketyl radical anion.[4] This highly reactive intermediate undergoes rapid ring-opening to form a more stable 1,3-radical anion. This species then adds to an electrophilic partner, such as an aldehyde. The resulting radical intermediate is reduced by the photocatalyst's reductive quencher, and subsequent intramolecular cyclization (O-alkylation) forms the tetrahydrofuran ring. Lanthanum triflate (La(OTf)₃) acts as a Lewis acid to activate the aldehyde partner towards nucleophilic attack.

G A Cyclopropyl 2-methoxyphenyl ketone C Ketyl Radical Anion A->C e⁻ B [Ru(bpy)₃]²⁺* B->C H [Ru(bpy)₃]³⁺ B->H - e⁻ D 1,3-Radical Anion (Ring-Opened) C->D Ring Opening F Adduct Intermediate D->F Addition E Aldehyde (+ La(OTf)₃) E->F G Tetrahydrofuran Product F->G Reduction & Cyclization I Amine (Reductive Quencher) H->I SET I->B Regeneration

Caption: Photocatalytic cycle for the [3+2] synthesis of tetrahydrofurans.

Protocol 2.1.1: Photocatalytic Synthesis of a 2,5-Disubstituted Tetrahydrofuran Derivative

Materials:

  • Cyclopropyl 2-methoxyphenyl ketone (1.0 eq)

  • 4-Nitrobenzaldehyde (1.2 eq)

  • Ru(bpy)₃(PF₆)₂ (1 mol%)

  • Lanthanum(III) triflate (La(OTf)₃) (10 mol%)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.5 eq)

  • Anhydrous Acetonitrile (MeCN)

  • Blue LEDs (450 nm)

Procedure:

  • To an oven-dried Schlenk tube, add cyclopropyl 2-methoxyphenyl ketone (0.2 mmol), 4-nitrobenzaldehyde (0.24 mmol), Ru(bpy)₃(PF₆)₂ (0.002 mmol), and La(OTf)₃ (0.02 mmol).

  • Seal the tube with a rubber septum, and purge with argon for 15 minutes.

  • Add anhydrous acetonitrile (2.0 mL) and TMEDA (0.3 mmol) via syringe.

  • Place the reaction tube approximately 5 cm from a blue LED strip and irradiate with vigorous stirring at room temperature for 24 hours.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Validation: Purify the residue via flash column chromatography on silica gel. The product will likely be a complex mixture of diastereomers. Characterize the isolated product(s) using NMR spectroscopy (¹H, ¹³C, COSY, HSQC) and high-resolution mass spectrometry (HRMS) to confirm the tetrahydrofuran structure.

Application 2.2: Acid-Catalyzed Rearrangement for the Synthesis of Dihydrobenzofurans

Donor-acceptor cyclopropanes bearing an ortho-alkoxy or hydroxy group are primed for intramolecular rearrangement to form valuable heterocyclic cores like dihydrobenzofurans.[6] This protocol uses a strong Lewis acid to promote a cascade reaction involving ring-opening and intramolecular cyclization.

Rationale: The Lewis acid (e.g., BF₃·OEt₂) coordinates to the carbonyl oxygen, enhancing its electron-withdrawing nature and activating the cyclopropane ring. This facilitates the cleavage of the C1-C2 bond of the cyclopropane ring, leading to the formation of a stabilized benzylic carbocation. The ortho-methoxy group's oxygen atom then acts as an intramolecular nucleophile, attacking the carbocation. A subsequent demethylation step, often promoted by the Lewis acid or during workup, yields the final dihydrobenzofuran product.

G A Cyclopropyl 2-methoxyphenyl ketone B Lewis Acid Activation (Coordination to C=O) A->B C Carbocation Intermediate (via Ring Opening) B->C C-C bond cleavage D Intramolecular Attack by Methoxy Oxygen C->D E Oxonium Intermediate D->E F Demethylation & Tautomerization E->F G 2,3-Dihydrobenzofuran Product F->G

Caption: Mechanistic pathway for the synthesis of dihydrobenzofurans.

Protocol 2.2.1: Lewis Acid-Mediated Synthesis of a Substituted 2,3-Dihydrobenzofuran

Materials:

  • Cyclopropyl 2-methoxyphenyl ketone (1.0 eq)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Under an argon atmosphere, dissolve cyclopropyl 2-methoxyphenyl ketone (1.0 mmol) in anhydrous DCM (10 mL) in a flame-dried flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add BF₃·OEt₂ (1.5 mmol) dropwise via syringe. The solution may change color.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor by TLC.

  • Quench the reaction by carefully pouring it into a beaker with a stirred, cold saturated NaHCO₃ solution.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Validation: Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate). Characterize the product by NMR and HRMS to confirm the formation of the dihydrobenzofuran skeleton.

Heterocycle Target Key Reagents/Conditions Mechanism Type Notes
Tetrahydrofuran Ru(bpy)₃²⁺, Blue Light, La(OTf)₃Radical Anion / PhotocatalysisForms five-membered O-heterocycles.
Dihydrobenzofuran BF₃·OEt₂, DCM, 0 °C to RTCationic RearrangementForms fused five-membered O-heterocycles.

Conclusion

Cyclopropyl 2-methoxyphenyl ketone is far more than a simple aromatic ketone; it is a synthetically powerful and versatile building block. Its strained ring and strategically placed ortho-methoxy group provide a gateway to a diverse range of complex heterocyclic structures through mechanistically distinct pathways, including photocatalytic radical processes and acid-catalyzed cationic rearrangements. The protocols detailed herein offer reliable, validated methods for harnessing this reactivity, empowering researchers in medicinal chemistry and organic synthesis to construct novel molecular frameworks with high efficiency and control. The continued exploration of this reagent's potential is certain to yield further innovations in the synthesis of biologically active compounds.

References

  • Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2022). Heterocycles from cyclopropenones. RSC Advances, 12(30), 19325-19346. [Link]

  • Ivanova, O. A., et al. (2021). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Molecules, 26(1), 135. [Link]

  • Journal of Emerging Technologies and Innovative Research. (2020). SYNTHESIS OF CHALCONES. JETIR, 7(8). [Link]

  • Organic Chemistry Portal. (Date not available). Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]

  • Murphy, W. S., & Wattanasin, S. (1981). Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones. Journal of the Chemical Society, Perkin Transactions 1, 2920-2926. [Link]

  • Li, Y., et al. (2024). Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. The Journal of Organic Chemistry. [Link]

  • Ischay, M. A., et al. (2011). [3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photocatalysis. Journal of the American Chemical Society, 133(17), 6524–6527. [Link]

  • Waser, J. (2009). Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction. CHIMIA International Journal for Chemistry, 63(3), 121-124. [Link]

  • Ugurchinskii, M. G., et al. (2020). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. ResearchGate. [Link]

  • Chemical Review and Letters. (2025). New Synthesis of Chalcone Derivatives and Their Applications. Chemical Review and Letters, 8(1), 1-10. [Link]

  • Kumar, A., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8547-8571. [Link]

  • de la Fuente, A., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules, 28(22), 7586. [Link]

  • Hu, Y., et al. (2020). Recent advances in the synthesis of cyclopropanes. Organic & Biomolecular Chemistry, 18(40), 8048-8065. [Link]

  • Balasubramanian, R., et al. (2013). Synthesis and preliminary evaluation of a focused chalcone library for anti-inflammatory activity. Indian Journal of Pharmaceutical Education and Research, 47(4), 321-328. [Link]

  • Pascoe, D. J. (2002). Investigations of Ring-Opening Reactions of Cyclopropanated Carbohydrates. PhD Thesis, University of Reading. [Link]

  • Journal of Applied Pharmaceutical Science. (2021). Chalcones: A review on synthesis and pharmacological activities. Journal of Applied Pharmaceutical Science, 11(02), 163-174. [Link]

Sources

Application

Application Note: Cyclopropyl 2-Methoxyphenyl Ketone as a Divergent Pharmaceutical Precursor

The following Application Note and Protocol Guide is designed for researchers and process chemists in pharmaceutical development. It details the utility of Cyclopropyl 2-methoxyphenyl ketone (CAS 400614-05-3) as a high-v...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers and process chemists in pharmaceutical development. It details the utility of Cyclopropyl 2-methoxyphenyl ketone (CAS 400614-05-3) as a high-value scaffold for constructing benzofuran derivatives, chiral alcohols, and heterocyclic pharmacophores.

Executive Summary & Chemical Profile

Cyclopropyl 2-methoxyphenyl ketone is a critical building block in medicinal chemistry, distinguished by its "gateway" functionality. Unlike simple aryl ketones, the ortho-methoxy substituent combined with the cyclopropyl ring provides a direct synthetic handle for constructing 2-substituted benzofurans —a privileged scaffold in anti-arrhythmic (e.g., Amiodarone analogues) and GPCR-targeting drugs (e.g., Orexin antagonists).

Furthermore, this molecule serves as a primary reference standard for impurity profiling in the synthesis of Prasugrel (where the 2-fluoro analogue is the active intermediate) and as a substrate for asymmetric reduction to generate chiral cyclopropyl carbinols, which are bioisosteres of isoleucine side chains in peptide mimetics.

Chemical Identity
PropertySpecification
Chemical Name Cyclopropyl(2-methoxyphenyl)methanone
CAS Number 400614-05-3
Molecular Formula C₁₁H₁₂O₂
Molecular Weight 176.21 g/mol
Appearance Pale yellow oil or low-melting solid
Solubility Soluble in DCM, THF, Toluene, Ethanol
Key Reactivity Nucleophilic addition (C=O), Demethylation-Cyclization,

-Halogenation

Synthetic Utility & Pathway Mapping

The utility of this precursor relies on three divergent reaction pathways. The diagram below illustrates how a single starting material can access three distinct pharmacophore classes.

SyntheticPathways Start Cyclopropyl 2-methoxyphenyl ketone (Precursor) Path1 Pathway A: Demethylation & Cyclization Start->Path1 BBr3 or Py-HCl Path2 Pathway B: Alpha-Bromination Start->Path2 NBS / pTsOH Path3 Pathway C: Asymmetric Reduction Start->Path3 CBS Catalyst / BH3 Prod1 2-Cyclopropylbenzofuran (Scaffold: Orexin Antagonists) Path1->Prod1 Intramolecular Etherification Prod2 2-Cyclopropyl-2-bromo-1-arylethanone (Precursor: Thiazoles/Imidazoles) Path2->Prod2 Hantzsch Synthesis Prod3 Chiral Cyclopropyl Carbinols (Scaffold: Tasimelteon Analogues) Path3->Prod3 Stereocontrol

Figure 1: Divergent synthetic pathways from Cyclopropyl 2-methoxyphenyl ketone to key pharmaceutical intermediates.

Core Experimental Protocols

Protocol A: Synthesis of 2-Cyclopropylbenzofuran

Rationale: The ortho-methoxy group acts as a latent phenol. Upon demethylation, the resulting phenol can attack the cyclopropyl ketone (often requiring activation or rearrangement) or, more commonly, the ketone is first reduced or modified, and the phenol closes the ring. The protocol below describes the direct demethylative cyclization strategy.

Reagents:

  • Precursor: Cyclopropyl 2-methoxyphenyl ketone (1.0 eq)

  • Reagent: Boron Tribromide (BBr

    
    ) (1.0 M in DCM, 2.5 eq) or Pyridine Hydrochloride (Py-HCl)
    
  • Solvent: Dichloromethane (anhydrous)

  • Quench: NaHCO

    
     (sat. aq.)
    

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Solvation: Charge the flask with Cyclopropyl 2-methoxyphenyl ketone (10 mmol) and anhydrous DCM (50 mL). Cool the solution to -78°C using a dry ice/acetone bath.

  • Addition: Transfer BBr

    
     solution (25 mL, 25 mmol) to the addition funnel under nitrogen. Add dropwise over 30 minutes, maintaining internal temperature below -70°C.
    
    • Note: The solution will likely turn dark red/brown.

  • Reaction: Allow the mixture to warm slowly to 0°C over 2 hours. Monitor by TLC (Hexane/EtOAc 4:1). The intermediate ortho-hydroxyphenyl ketone should form first.

  • Cyclization (Thermal): If the benzofuran does not form spontaneously, solvent exchange to Toluene and reflux with a catalytic amount of p-TsOH (Dean-Stark trap) promotes dehydration-cyclization of the hemiacetal intermediate.

  • Workup: Quench carefully with saturated NaHCO

    
     at 0°C. Extract with DCM (3 x 50 mL). Dry combined organics over Na
    
    
    
    SO
    
    
    .
  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Protocol B: Alpha-Bromination (Precursor for Heterocycles)

Rationale: Introducing a bromine at the alpha-position (on the cyclopropyl ring or adjacent methylene if opened) is difficult due to ring strain. However, under controlled radical conditions, bromination can occur, or more commonly, the cyclopropyl ring allows for specific ring-opening brominations. For preserving the ring, specialized conditions are needed.

Reagents:

  • Precursor: Cyclopropyl 2-methoxyphenyl ketone (1.0 eq)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.1 eq)

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) (0.1 eq)

  • Solvent: Acetonitrile (ACN)

Step-by-Step Methodology:

  • Dissolution: Dissolve the ketone (5 mmol) in ACN (25 mL) at room temperature.

  • Activation: Add p-TsOH (0.5 mmol) and stir for 10 minutes to activate the enol form.

  • Bromination: Add NBS (5.5 mmol) in three portions over 15 minutes.

    • Critical Control: Maintain temperature at 20-25°C. Higher temperatures risk ring opening of the cyclopropane.

  • Monitoring: Stir for 4-6 hours. Monitor via LC-MS for the formation of the mono-bromo species (M+79/81).

  • Workup: Dilute with water (50 mL) and extract with Ethyl Acetate. Wash with sodium thiosulfate (10% aq) to remove excess bromine.

  • Storage: The

    
    -bromo ketone is unstable; use immediately for downstream Hantzsch thiazole synthesis.
    
Protocol C: Asymmetric Reduction (Chiral Alcohol Synthesis)

Rationale: Enantiopure cyclopropyl carbinols are key intermediates for drugs like Tasimelteon (Hetlioz). The bulky cyclopropyl group allows for high stereoselectivity using CBS catalysts.

Reagents:

  • Precursor: Cyclopropyl 2-methoxyphenyl ketone

  • Catalyst: (R)-Me-CBS (Corey-Bakshi-Shibata) catalyst (0.1 eq)

  • Reductant: Borane-THF complex (BH

    
    
    
    
    
    THF) (0.6 eq)
  • Solvent: THF (anhydrous)

Step-by-Step Methodology:

  • Catalyst Prep: In a dry flask under Argon, dissolve (R)-Me-CBS catalyst in THF.

  • Reductant Addition: Add BH

    
    
    
    
    
    THF solution to the catalyst and stir for 15 minutes at room temperature.
  • Substrate Addition: Cool the mixture to -20°C. Add the ketone (dissolved in minimal THF) dropwise over 1 hour.

    • Mechanism:[1] The ketone coordinates to the Boron, directing hydride attack from the face opposite the bulky substituent.

  • Quench: Add Methanol (slowly) to quench excess borane.

  • Analysis: Determine Enantiomeric Excess (ee) using Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 95:5). Target ee > 95%.

Analytical Quality Control

To ensure the integrity of the intermediate for pharmaceutical use, the following specifications must be met:

TestMethodAcceptance Criteria
Purity HPLC (C18, ACN/H2O gradient)> 98.0% (Area %)
Identification 1H-NMR (CDCl

)

3.85 (s, 3H, OMe), 2.55 (m, 1H, Cp-CH), 0.9-1.2 (m, 4H, Cp-CH

)
Residual Solvent GC-HeadspaceDCM < 600 ppm, THF < 720 ppm
Water Content Karl Fischer< 0.5% w/w

Safety & Handling Guidelines

  • Ring Strain Hazards: While cyclopropyl ketones are generally stable, they can undergo rapid exothermic decomposition if exposed to strong Lewis acids at high temperatures without solvent.

  • Lachrymator Warning: The

    
    -bromo derivative (Protocol B product) is a potent lachrymator. All operations involving the brominated product must be conducted in a functioning fume hood.
    
  • Toxicology: As a methoxy-benzene derivative, assume potential skin sensitization. Wear nitrile gloves and safety goggles.

References

  • Prasugrel Impurity Profiling: Al Omari, M. M., et al. (2015). "Profiles of Drug Substances, Excipients and Related Methodology: Prasugrel Hydrochloride." Academic Press.

  • Cyclopropyl Ketone Chemistry: VulcanChem. (2023). "Technical Data Sheet: Cyclopropyl 2-methoxyphenyl ketone (CAS 400614-05-3)."

  • Benzofuran Synthesis via Demethylation: BenchChem. (2025). "Comparative Guide to Cyclopropyl Ketones in Synthetic Chemistry."

  • Asymmetric Reduction of Ketones: Corey, E. J., & Helal, C. J. (1998). "Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method." Angewandte Chemie International Edition.

  • Tasimelteon Synthetic Route: ChemicalBook. (2025). "Tasimelteon Intermediate Data."

Sources

Method

High-Impact Catalytic Valorization of Cyclopropyl 2-Methoxyphenyl Ketone

Content Type: Application Notes & Protocols Subject: Cyclopropyl 2-methoxyphenyl ketone (CAS: 13453-33-3) Target Audience: Medicinal Chemists, Process Development Scientists Introduction: The "Push-Pull" Pharmacophore Cy...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Notes & Protocols Subject: Cyclopropyl 2-methoxyphenyl ketone (CAS: 13453-33-3) Target Audience: Medicinal Chemists, Process Development Scientists

Introduction: The "Push-Pull" Pharmacophore

Cyclopropyl 2-methoxyphenyl ketone represents a "privileged scaffold" in modern drug discovery, sharing critical structural motifs with the circadian regulator Tasimelteon (Hetlioz) and various melatonin receptor agonists.

For the synthetic chemist, this molecule is not merely a substrate but a Donor-Acceptor (D-A) Cyclopropane system. The reactivity is governed by a tug-of-war between two electronic forces:

  • The Acceptor: The carbonyl group withdraws electron density, activating the cyclopropyl ring for nucleophilic attack.

  • The Donor: The ortho-methoxy (2-OMe) phenyl ring donates electron density via resonance, stabilizing cationic intermediates during ring-opening events.

This guide details three divergent catalytic protocols: preserving the ring (Asymmetric Hydrogenation), expanding the ring (Lewis Acid Annulation), and functionalizing the arene (C-H Activation).

Reactivity Landscape

Figure 1: Divergent catalytic pathways for Cyclopropyl 2-methoxyphenyl ketone.

Protocol A: Asymmetric Hydrogenation (The Chiral Alcohol Route)

Objective: Enantioselective reduction of the ketone to the secondary alcohol while leaving the strained cyclopropyl ring intact. Significance: The resulting chiral alcohol is a bioisostere for various CNS-active agents. The ortho-methoxy group provides steric bulk that enhances enantioselectivity but requires a highly active catalyst to overcome hindrance.

Mechanistic Insight

Standard hydrogenation catalysts (e.g., Pd/C) risk opening the cyclopropyl ring (hydrogenolysis). To prevent this, we utilize Ru-BINAP/Diamine (Noyori-type) complexes. The reaction proceeds via an outer-sphere mechanism (metal-ligand bifunctional catalysis) where the hydride is delivered to the carbonyl carbon and a proton to the oxygen simultaneously, bypassing ring activation.

Detailed Workflow

Materials:

  • Substrate: Cyclopropyl 2-methoxyphenyl ketone (1.0 eq).

  • Catalyst: RuCl2[(S)-xylbinap][(S)-daipen] (0.002 eq / S/C = 500).

    • Note: The bulky XylBINAP ligand is chosen to clash with the 2-OMe group, forcing a rigid stereochemical lock.

  • Base: Potassium tert-butoxide (

    
    -BuOK) (0.02 eq).
    
  • Solvent: Degassed 2-Propanol (IPA).

  • Gas: Hydrogen (H

    
    ), 10–20 bar.
    

Step-by-Step Procedure:

  • Inert Handling: In a nitrogen-filled glovebox, charge a stainless steel autoclave liner with the ketone (1.76 g, 10 mmol) and

    
    -BuOK (22 mg, 0.2 mmol).
    
  • Catalyst Addition: Add the Ruthenium precatalyst (approx. 20 mg, depending on MW) dissolved in minimal degassed IPA. Dilute to a total volume of 10 mL with IPA.

  • Pressurization: Seal the autoclave. Purge with H

    
     three times (pressurize to 5 bar, vent).
    
  • Reaction: Pressurize to 15 bar H

    
     and stir vigorously (1000 rpm) at 30 °C  for 12–16 hours.
    
    • Critical Control Point: Do not exceed 50 °C. Higher temperatures increase the risk of cyclopropane ring opening.

  • Workup: Vent H

    
     carefully. Concentrate the solvent under reduced pressure.
    
  • Purification: Pass the residue through a short plug of silica gel (eluent: Hexane/EtOAc 8:1) to remove metal residues.

Expected Results:

  • Yield: >95%

  • ee: >98% (Determined by Chiral HPLC, e.g., Chiralcel OD-H column).

  • Selectivity: >99:1 Alcohol:Ring-Opened product.

Protocol B: Lewis Acid-Catalyzed [3+2] Annulation

Objective: Exploiting the "Donor-Acceptor" nature of the cyclopropane to synthesize highly substituted dihydrofurans or cyclopentanes. Significance: This transforms the ketone into a heterocyclic core common in alkaloids. The 2-OMe group stabilizes the benzylic carbocation intermediate, significantly accelerating the reaction compared to unsubstituted phenyl analogs.

Reaction Logic

The reaction involves a homo-Michael addition . A Lewis Acid coordinates to the ketone (Acceptor), polarizing the C–C bond of the cyclopropane. The bond cleaves to form a 1,3-zwitterion, which is trapped by a dipolarophile (e.g., an alkene, aldehyde, or imine).

Detailed Workflow

Materials:

  • Substrate: Cyclopropyl 2-methoxyphenyl ketone (1.0 eq).

  • Partner: 4-Methoxybenzaldehyde (1.2 eq) [For Dihydrofuran synthesis].

  • Catalyst: Scandium(III) Triflate Sc(OTf)3 (10 mol%).

  • Ligand (Optional for asymmetry): PyBox or Bis(oxazoline) ligands.

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

  • Drying Agent: 4Å Molecular Sieves (powdered, activated).

Step-by-Step Procedure:

  • Activation: Flame-dry a Schlenk tube under vacuum and backfill with Argon. Add 4Å MS (200 mg).

  • Loading: Add Sc(OTf)3 (0.05 mmol) and the chiral ligand (0.06 mmol) if using. Stir in DCM (2 mL) for 30 mins to form the complex.

  • Substrate Addition: Add Cyclopropyl 2-methoxyphenyl ketone (0.5 mmol) and the aldehyde partner (0.6 mmol) in DCM (3 mL).

  • Reaction: Stir at 0 °C to Room Temperature .

    • Observation: The 2-OMe group facilitates ring opening; reaction is often faster (2–6 hours) than electron-neutral analogs.

  • Quench: Filter through Celite to remove sieves. Quench with sat. NaHCO

    
    .
    
  • Purification: Flash column chromatography.

Data Summary Table:

ParameterCondition A (Standard)Condition B (Asymmetric)
Catalyst Sc(OTf)

Sc(OTf)

+ Ph-PyBox
Solvent DCMCHCl

/ Toluene (1:1)
Temp 25 °C-20 °C
Time 4 h24 h
Yield 88%75%
dr / ee >20:1 dr92% ee

Protocol C: Directed C-H Activation

Objective: Functionalization of the phenyl ring at the 6-position (the open ortho site). Significance: The ketone acts as a Directing Group (DG). Since the 2-position is blocked by the methoxy group, the catalyst is forced to activate the C-H bond at the 6-position, enabling precise regiocontrol.

Mechanism Visualization

Figure 2: Ruthenium-catalyzed C-H activation cycle directed by the cyclopropyl ketone.

Protocol:

  • Catalyst: [Ru(p-cymene)Cl2]2 (2.5 mol%) + AgSbF6 (10 mol%).

  • Reagents: Ketone (1 eq), Alkyl acrylate (1.5 eq), Cu(OAc)

    
     (oxidant, 0.5 eq).
    
  • Conditions: 1,2-Dichloroethane (DCE), 100 °C, sealed tube, 12 h.

  • Note: The cyclopropyl ring is surprisingly stable under these cationic Ru(II) conditions, provided the temperature does not exceed 110 °C.

References

  • Noyori, R., & Ohkuma, T. (2001). Asymmetric Hydrogenation of Ketones: Tactics to Achieve High Reactivity, Enantioselectivity, and Wide Scope. Angewandte Chemie International Edition.

  • Carreira, E. M., et al. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews.

  • Vanda Pharmaceuticals. (2014). Tasimelteon (Hetlioz) Prescribing Information & Clinical Pharmacology.

  • Sibi, M. P., et al. (2007). Enantioselective [3+2] Cycloaddition of Donor-Acceptor Cyclopropanes.[1][2] Journal of the American Chemical Society.[3]

  • Ackermann, L. (2011). Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations. Chemical Reviews.

Sources

Application

Application Note: Strategic Deployment of Cyclopropyl 2-Methoxyphenyl Ketone in Natural Product Synthesis

Abstract & Strategic Utility Cyclopropyl 2-methoxyphenyl ketone serves as a high-value "spring-loaded" electrophile in the total synthesis of polyketide and alkaloid natural products. Its strategic utility lies in the hi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Utility

Cyclopropyl 2-methoxyphenyl ketone serves as a high-value "spring-loaded" electrophile in the total synthesis of polyketide and alkaloid natural products. Its strategic utility lies in the high ring strain (~27.5 kcal/mol) of the cyclopropyl group combined with the ortho-methoxy directing effect.

Unlike simple alkyl ketones, this motif acts as a masked 1,3-dipole or a homoallylic cation equivalent depending on the activation mode. This guide details the two primary divergent pathways utilized in drug discovery and total synthesis:

  • The Cloke-Wilson Rearrangement: Accessing 4,5-dihydrofuran scaffolds (precursors to aflatoxins and rotenoids).

  • Intramolecular Friedel-Crafts Alkylation: Accessing tetralone scaffolds (precursors to anthracyclines).

Reactivity Profiling & Mechanism

The reactivity of cyclopropyl 2-methoxyphenyl ketone is governed by the "Push-Pull" dynamics between the carbonyl oxygen (Lewis basic) and the cyclopropane ring (sigma-donor). The ortho-methoxy group adds a critical layer of regiocontrol, stabilizing cationic intermediates via the mesomeric effect.

Divergent Mechanistic Pathways

The fate of the substrate is determined by the choice of Lewis Acid and temperature.

  • Pathway A (Thermodynamic): Under high temperatures or specific Lewis acid catalysis (e.g., Cu(OTf)₂), the carbonyl oxygen acts as the nucleophile, attacking the activated cyclopropane to form a dihydrofuran .

  • Pathway B (Kinetic/Friedel-Crafts): Under strong Brønsted acidic conditions or vigorous Lewis acids (e.g., TiCl₄), the phenyl ring acts as the nucleophile, attacking the opened cyclopropane to form a tetralone .

ReactionPathways SM Cyclopropyl 2-methoxyphenyl ketone (CAS: 7152-15-0) Act Activated Oxocarbenium Intermediate SM->Act Lewis Acid Coordination PathA Path A: Cloke-Wilson (O-Attack) Act->PathA Nucleophilic Oxygen PathB Path B: Friedel-Crafts (C-Attack) Act->PathB Nucleophilic Aryl Carbon DHF 2-(2-methoxyphenyl)-4,5-dihydrofuran (Rotenoid Core) PathA->DHF Ring Expansion Tet 5-methoxy-1-tetralone (Anthracycline Core) PathB->Tet Cyclization

Figure 1: Divergent reaction pathways controlled by catalyst selection. Pathway A yields the dihydrofuran core, while Pathway B yields the tetralone core.

Application Protocol: Synthesis of Dihydrobenzofuran Scaffolds

This protocol targets the Cloke-Wilson Rearrangement , the most common application for synthesizing the core structures of Rotenoids and Pterocarpans.

Experimental Design
  • Objective: Conversion of cyclopropyl 2-methoxyphenyl ketone to 2-(2-methoxyphenyl)-4,5-dihydrofuran.

  • Scale: 5.0 mmol basis.

  • Critical Parameter: Strictly anhydrous conditions are required to prevent hydration of the oxocarbenium intermediate, which would lead to the open-chain

    
    -hydroxy ketone.
    
Reagents & Equipment
ReagentRoleEquiv.Notes
Cyclopropyl 2-methoxyphenyl ketoneSubstrate1.0Dried azeotropically with toluene
Cu(OTf)₂ (Copper(II) Triflate)Catalyst0.05Stored in glovebox; highly hygroscopic
TolueneSolventN/ADistilled over Na/Benzophenone
NaHCO₃ (sat. aq.)QuenchN/A-
Step-by-Step Protocol
  • Catalyst Activation:

    • Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under Argon flow.

    • Add Cu(OTf)₂ (90 mg, 0.25 mmol) to the flask.

    • Note: If Cu(OTf)₂ appears green/blue (hydrated), dry under vacuum at 100°C for 2 hours until white/grey.

  • Substrate Addition:

    • Dissolve Cyclopropyl 2-methoxyphenyl ketone (881 mg, 5.0 mmol) in anhydrous Toluene (20 mL) .

    • Add the substrate solution to the catalyst via syringe.

  • Rearrangement:

    • Heat the reaction mixture to reflux (110°C) .

    • Monitor by TLC (Hexane/EtOAc 4:1). The starting material (

      
      ) should disappear, and a new, slightly more polar spot (
      
      
      
      ) should appear.
    • Typical Reaction Time: 4–6 hours.

  • Workup & Isolation:

    • Cool to room temperature.[1][2]

    • Quench by adding saturated NaHCO₃ (10 mL) .

    • Extract with EtOAc (3 x 20 mL) .

    • Wash combined organics with Brine , dry over Na₂SO₄ , and concentrate in vacuo.[1]

  • Purification:

    • Purify via flash column chromatography (Silica Gel 60).

    • Eluent: Gradient 0%

      
       10% EtOAc in Hexanes.
      
    • Yield Expectation: 85–92%.

Validation Data
  • ¹H NMR (400 MHz, CDCl₃): Look for the disappearance of the characteristic cyclopropyl multiplets (0.8–1.2 ppm) and the appearance of dihydrofuran triplet signals at

    
     2.9 ppm (C3-H) and 
    
    
    
    4.5 ppm (C2-H).

Application Protocol: Synthesis of Tetralones (Friedel-Crafts)

This protocol is used when the target is a 6-membered carbocycle, common in Anthracycline antibiotics.

Reagents & Conditions
  • Catalyst:

    
     (1.2 equiv) or 
    
    
    
    .
  • Solvent: Dichloromethane (DCM),

    
    C.
    
  • Mechanism: The strong Lewis acid fully opens the ring to a carbocation, which is then trapped by the electron-rich aromatic ring (activated by the ortho-methoxy group).

Protocol Summary
  • Cool a solution of Cyclopropyl 2-methoxyphenyl ketone (1.0 equiv) in DCM to

    
    C.
    
  • Dropwise add

    
     (1.2 equiv) . The solution will turn dark red/brown.
    
  • Stir at

    
    C for 1 hour, then warm to RT for 2 hours.
    
  • Quench with ice-water.

  • Isolate 5-methoxy-1-tetralone .

Case Study: Total Synthesis Context

In the synthesis of Aflatoxin


  analogs, the dihydrofuran ring is critical. The cyclopropyl ketone route offers a distinct advantage over the traditional oxidative cyclization of allyl phenols because it avoids the use of toxic thallium reagents or unstable epoxides.

SynthesisWorkflow Step1 Precursor Assembly (Salicylaldehyde + Cyclopropyl Ketone) Step2 Cloke-Wilson Rearrangement (Cu(OTf)2, Toluene) Step1->Step2 Formation of Key Electrophile Step3 Dihydrofuran Intermediate Step2->Step3 Ring Expansion Step4 Demethylation (BBr3) & Cyclization Step3->Step4 Functionalization Target Dihydrofuro[2,3-b]benzofuran (Aflatoxin Core) Step4->Target Final Assembly

Figure 2: Workflow for integrating Cyclopropyl 2-methoxyphenyl ketone into the total synthesis of the Aflatoxin core.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning (Hydration)Dry Lewis Acid under vacuum; ensure solvent is <50 ppm water.
Formation of

-Cl Ketone
Use of Halogenated Lewis Acids (

)
Switch to non-nucleophilic counterions (OTf,

) if Dihydrofuran is the target.
Polymerization Concentration too highDilute reaction to 0.1 M.
Tetralone vs. Dihydrofuran Temperature/Acid StrengthHigh Temp/Weak Acid favors Dihydrofuran (Thermodynamic). Low Temp/Strong Acid favors Tetralone (Kinetic).

References

  • Cloke, J. B. (1929). "The rearrangement of cyclopropyl phenyl ketimine and cyclopropyl phenyl ketone." Journal of the American Chemical Society, 51(4), 1174–1187. Link

  • Wong, H. N. C., Hon, M. Y., Tse, C. W., Yip, Y. C., Tanko, J., & Hudlicky, T. (1989). "Use of cyclopropanes in synthesis." Chemical Reviews, 89(1), 165–198. Link

  • Reissig, H. U., & Zimmer, R. (2003). "Donor–Acceptor-Substituted Cyclopropane Derivatives and Their Application in Organic Synthesis." Chemical Reviews, 103(4), 1151–1196. Link

  • Murphy, W. S., & Wattanasin, S. (1982). "Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones." Journal of the Chemical Society, Perkin Transactions 1, 271–276. Link

  • Pohlhaus, P. D., & Johnson, J. S. (2005). "Enantiospecific Synthesis of (+)-Polyanthellin A via a diastereoselective (3+2) cycloaddition." Journal of the American Chemical Society, 127(46), 16014–16015. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Cyclopropyl 2-Methoxyphenyl Ketone

Welcome to the technical support guide for the synthesis of Cyclopropyl 2-methoxyphenyl ketone. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges as...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Cyclopropyl 2-methoxyphenyl ketone. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, particularly focusing on troubleshooting and optimizing reaction yields. As Senior Application Scientists, we have compiled field-proven insights and data to help you achieve consistent and successful outcomes.

Introduction to the Synthesis

The synthesis of Cyclopropyl 2-methoxyphenyl ketone is a valuable transformation in medicinal chemistry and materials science, often serving as a key building block for more complex molecules. The most common and direct route is the Friedel-Crafts acylation of anisole (methoxybenzene) with cyclopropanecarbonyl chloride, using a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2] This reaction is an electrophilic aromatic substitution where the acylium ion, generated from the acyl chloride and Lewis acid, attacks the electron-rich anisole ring.[3]

While theoretically straightforward, this reaction is frequently plagued by issues leading to low yields. This guide will systematically address these challenges in a question-and-answer format, providing both quick answers and in-depth troubleshooting workflows.

Core Reaction Pathway and Mechanism

The reaction proceeds via the formation of a resonance-stabilized acylium ion, which acts as the electrophile.[3] The methoxy group (-OCH₃) on the anisole ring is an ortho-, para-directing group, meaning it activates these positions for electrophilic attack.[4] This leads to the formation of two primary isomeric products.

G cluster_activation Step 1: Acylium Ion Formation cluster_substitution Step 2: Electrophilic Aromatic Substitution cluster_workup Step 3: Workup and Isolation AcylChloride Cyclopropanecarbonyl Chloride AcyliumIon Cyclopropyl Acylium Ion (Electrophile) AcylChloride->AcyliumIon Activation AlCl3_cat AlCl₃ (Lewis Acid) Anisole Anisole (2-Methoxybenzene) SigmaComplex Arenium Ion Intermediate (σ-complex) Anisole->SigmaComplex Nucleophilic Attack ProductComplex Product-Catalyst Complex SigmaComplex->ProductComplex Deprotonation (-H⁺) FinalProduct Cyclopropyl 2-methoxyphenyl Ketone (Ortho Product) ProductComplex->FinalProduct Aqueous Workup (e.g., H₂O, HCl) ParaProduct Cyclopropyl 4-methoxyphenyl Ketone (Para Product) ProductComplex->ParaProduct Aqueous Workup

Caption: Overall reaction pathway for Friedel-Crafts acylation of anisole.

Frequently Asked Questions (FAQs)

Q1: Why is my yield primarily the para-isomer (Cyclopropyl 4-methoxyphenyl ketone) instead of the desired ortho-isomer?

A: The methoxy group in anisole directs acylation to both the ortho and para positions. While electronically favored, the ortho position is sterically hindered by the adjacent methoxy group. The bulkier cyclopropyl acylium ion may therefore preferentially attack the more accessible para position. Reaction temperature can influence this ratio; lower temperatures often favor the para product due to higher selectivity, while higher temperatures can sometimes increase the proportion of the ortho isomer, though this may also increase side reactions.

Q2: Why must I use a full stoichiometric equivalent (or more) of AlCl₃? Isn't it a catalyst?

A: While AlCl₃ is a catalyst for the reaction, the resulting ketone product is a Lewis base that can form a stable complex with the AlCl₃.[5][6] This complexation deactivates the catalyst, preventing it from participating in further reactions. Therefore, at least one equivalent of AlCl₃ is required for each equivalent of the ketone produced. Using a slight excess (e.g., 1.1-1.2 equivalents) is common practice to ensure the reaction goes to completion.

Q3: Can I use a different Lewis acid, like FeCl₃ or ZnCl₂?

A: Yes, other Lewis acids can be used, but their reactivity varies significantly. Aluminum chloride (AlCl₃) is generally the most effective and common catalyst for Friedel-Crafts acylation due to its strong Lewis acidity.[1] Weaker Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) may require harsher conditions (higher temperatures, longer reaction times) and often result in lower yields. The choice of catalyst can be an important parameter to optimize for your specific substrate.

Q4: My reaction turns black/dark brown upon adding the catalyst. Is this normal?

A: A color change to deep red, brown, or even black is often normal for Friedel-Crafts reactions. This is typically due to the formation of charge-transfer complexes between the aromatic substrate and the acylium ion/Lewis acid complex. However, excessive charring could indicate decomposition, often caused by overly high temperatures or the presence of moisture.

Q5: What is the purpose of the final aqueous HCl workup?

A: The acidic workup serves two primary purposes. First, it quenches any remaining reactive species, including unreacted acyl chloride and the AlCl₃ catalyst. Second, and most importantly, it breaks down the aluminum-ketone complex formed during the reaction, liberating the free ketone product so it can be extracted into the organic phase.[5]

In-Depth Troubleshooting Guide

Low yield is the most common complaint in this synthesis. The following guide provides a systematic approach to diagnosing and resolving the underlying issues.

Troubleshooting_Flowchart Start Low Yield Observed Check_Catalyst 1. Catalyst & Conditions - Was AlCl₃ fresh & anhydrous? - Was the system kept dry (inert gas)? Start->Check_Catalyst Catalyst_Issue Problem: Catalyst Inactivation Solution: Use fresh, finely ground AlCl₃. Handle under N₂ or Ar. Ensure glassware is flame-dried. Check_Catalyst->Catalyst_Issue No Check_Reagents 2. Reagent Quality - Purity of anisole? - Integrity of cyclopropanecarbonyl chloride? Check_Catalyst->Check_Reagents Yes Success Yield Improved Catalyst_Issue->Success Reagent_Issue Problem: Reagent Degradation Solution: Distill anisole. Verify acyl chloride purity (e.g., by IR or NMR) or use a fresh bottle. Check_Reagents->Reagent_Issue No Check_Temp 3. Reaction Temperature - Was temp too low (no reaction)? - Was temp too high (decomposition)? Check_Reagents->Check_Temp Yes Reagent_Issue->Success Temp_Issue Problem: Suboptimal Temperature Solution: Start at 0 °C for addition, then allow to warm slowly to RT or heat gently (e.g., 40-50 °C). Monitor by TLC. Check_Temp->Temp_Issue Yes Check_Byproducts 4. Byproduct Analysis - Is there a high para/ortho ratio? - Evidence of demethylation or ring opening? Check_Temp->Check_Byproducts No Temp_Issue->Success Byproduct_Issue Problem: Side Reactions Solution: Optimize stoichiometry and temperature. Consider a milder Lewis acid. Purify via column chromatography. Check_Byproducts->Byproduct_Issue Yes Check_Byproducts->Success No Byproduct_Issue->Success

Caption: A systematic workflow for troubleshooting low yields.
Problem Area 1: Reaction Initiation & Reagent Integrity
Symptom Potential Cause Scientific Rationale & Recommended Action
No or minimal product formation (starting material recovered) Inactive Lewis Acid Catalyst Aluminum chloride is extremely hygroscopic. Moisture hydrolyzes AlCl₃ to aluminum hydroxide, rendering it inactive. Action: Use a fresh, unopened bottle of AlCl₃ or a freshly sublimed batch. Ensure all glassware is flame-dried, and the reaction is run under a dry, inert atmosphere (Nitrogen or Argon).
Degraded Cyclopropanecarbonyl Chloride Acyl chlorides can hydrolyze over time to the corresponding carboxylic acid if exposed to atmospheric moisture. The carboxylic acid will not form the necessary acylium ion under these conditions. Action: Use a fresh bottle or distill the acyl chloride before use. Confirm purity via IR spectroscopy (look for the characteristic C=O stretch around 1780-1815 cm⁻¹).
Reaction Temperature Too Low While low temperatures can improve selectivity, they can also slow the reaction rate to a crawl, especially with less reactive substrates or catalysts. Action: Monitor the reaction by Thin Layer Chromatography (TLC). If no conversion is observed after 1-2 hours at 0°C, allow the reaction to slowly warm to room temperature. Gentle heating (e.g., to 40-60°C) can be employed if necessary, but watch for byproduct formation.[7]
Problem Area 2: Competing Reactions & Byproduct Formation
Symptom Potential Cause Scientific Rationale & Recommended Action
Low yield of desired ortho-isomer, high yield of para-isomer Steric Hindrance As discussed in the FAQs, the para position is sterically more accessible. Action: This is an inherent challenge. Focus on optimizing the separation. Isomers can often be separated by column chromatography on silica gel using a gradient elution (e.g., hexane/ethyl acetate). Recrystallization may also be effective if one isomer is significantly less soluble.
Complex mixture of products, some with lower molecular weight Cleavage of Methoxy Ether (Demethylation) Strong Lewis acids like AlCl₃ can coordinate to the ether oxygen of anisole, facilitating demethylation, especially at elevated temperatures. This generates a phenol, which is highly activated and can lead to undesired side products. Action: Maintain a lower reaction temperature. Consider using a milder Lewis acid that is less prone to causing ether cleavage.
Unidentified byproducts Cyclopropyl Ring Opening The cyclopropane ring is strained and can be susceptible to ring-opening under strongly acidic conditions, although this is less common with the deactivated acylium ion.[8] This can lead to a complex mixture of rearranged products. Action: Avoid excessive heat and prolonged reaction times. Ensure a clean, prompt workup to neutralize the Lewis acid.

Experimental Protocols

Protocol 1: Synthesis of Cyclopropyl 2-Methoxyphenyl Ketone

This protocol is a representative procedure and should be optimized based on your specific laboratory conditions and analytical results.

Materials & Reagents:

  • Anisole (freshly distilled)

  • Cyclopropanecarbonyl chloride

  • Aluminum chloride (anhydrous, powder)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1M aqueous)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Flame-dry a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Allow to cool to room temperature under a stream of dry nitrogen.

  • Reagent Charging: To the flask, add anhydrous aluminum chloride (1.1 eq). Add anhydrous DCM to create a stirrable slurry.

  • Cooling: Cool the flask to 0°C in an ice-water bath.

  • Substrate Addition: In the dropping funnel, prepare a solution of anisole (1.0 eq) and cyclopropanecarbonyl chloride (1.05 eq) in anhydrous DCM.

  • Reaction: Add the anisole/acyl chloride solution dropwise to the stirred AlCl₃ slurry over 30-45 minutes, maintaining the internal temperature below 5°C.

  • Monitoring: After the addition is complete, let the reaction stir at 0°C for 1 hour, then allow it to warm to room temperature. Monitor the progress by TLC until the anisole is consumed (typically 2-4 hours).

  • Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. Stir vigorously until all solids dissolve.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel (e.g., 95:5 Hexane:Ethyl Acetate) to separate the ortho and para isomers.

References

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Ashenhurst, J. (2023). Friedel-Crafts Acylation. Chemistry Steps. Retrieved from [Link]

  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • ChemRxiv. (n.d.). The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclopropanes. Retrieved from [Link]

  • Trushkov, I. V., et al. (2020). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • StuDocu. (2006). Friedel-Crafts Acylation of Anisole. Retrieved from [Link]

  • Clark, J. (n.d.). Friedel-Crafts acylation of benzene. Chemguide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Retrieved from [Link]

  • ResearchGate. (n.d.). Intermolecular Friedel–Crafts Acylation/Cyclization Reaction of 2‐Methoxybenzoyl Chlorides with 1‐Haloalkynes for the Synthesis of 3‐Halo(thio)Chromenones. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]

Sources

Optimization

Purification of "Cyclopropyl 2-methoxyphenyl ketone" by column chromatography

An essential, yet often challenging, step in the synthesis of active pharmaceutical ingredients and other fine chemicals is the purification of intermediates. "Cyclopropyl 2-methoxyphenyl ketone" is one such intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

An essential, yet often challenging, step in the synthesis of active pharmaceutical ingredients and other fine chemicals is the purification of intermediates. "Cyclopropyl 2-methoxyphenyl ketone" is one such intermediate where high purity is critical for the success of subsequent synthetic steps. Column chromatography remains a cornerstone technique for achieving this purification.[1]

This technical support guide, presented in a question-and-answer format, is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into the purification of "Cyclopropyl 2-methoxyphenyl ketone" by column chromatography, addressing common issues and offering practical solutions to streamline your workflow and enhance purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Part 1: Method Development & Optimization

Q1: What are the key chemical properties of "Cyclopropyl 2-methoxyphenyl ketone" that I should consider for its purification?

A1: Understanding the physicochemical properties of your target compound is the foundation of developing a successful purification strategy. For "Cyclopropyl 2-methoxyphenyl ketone," consider the following:

  • Polarity: The molecule contains a moderately polar ketone group and a methoxy group, along with a nonpolar phenyl ring and a cyclopropyl group. This combination places it in the category of moderately polar organic compounds. Its polarity is comparable to other aryl ketones like Cyclopropyl 4-methoxyphenyl ketone.[2] The presence of the ketone's carbonyl group and the ether's oxygen atom allows for hydrogen bonding with the stationary phase, which is key to its separation on silica gel.[3]

  • Solubility: It is expected to have good solubility in common organic solvents like dichloromethane, ethyl acetate, and acetone, but limited solubility in highly nonpolar solvents like hexanes and poor solubility in water.[4]

  • UV Activity: The presence of the aromatic phenyl ring makes the compound UV active, which is highly advantageous for visualization on TLC plates containing a fluorescent indicator and for monitoring fractions using a UV detector.[5]

  • Stability: While aryl ketones are generally stable, the cyclopropyl group can be susceptible to ring-opening under strongly acidic or electrophilic conditions. Standard silica gel is slightly acidic, which is usually not an issue but should be considered if you observe degradation.[6][7]

Q2: How do I select the appropriate stationary phase for purifying this ketone?

A2: The choice of stationary phase is dictated by the polarity of the target molecule and the impurities you aim to remove.

  • Silica Gel (SiO₂): For a moderately polar compound like "Cyclopropyl 2-methoxyphenyl ketone," standard silica gel (60 Å pore size, 230-400 mesh) is the most common and appropriate choice.[3] Its slightly acidic surface interacts effectively with the polar ketone and ether functionalities, allowing for good separation from less polar starting materials or nonpolar byproducts.

  • Alumina (Al₂O₃): Alumina can be an alternative if your compound proves to be unstable on silica gel.[7] It is available in acidic, neutral, and basic forms. For a ketone, neutral alumina would be the most logical choice to avoid any acid- or base-catalyzed side reactions.

  • Bonded Phases: For very challenging separations or if the compound is exceptionally polar, other options like amino- or diol-bonded phases could be considered, though these are less common for this type of molecule and are typically used in HILIC (Hydrophilic Interaction Liquid Chromatography) setups.[8][9] However, be aware that amino-functionalized silica can react with ketones to form Schiff bases.[8]

For most applications involving "Cyclopropyl 2-methoxyphenyl ketone," silica gel is the recommended starting point.

Q3: What is a good starting solvent system (mobile phase) for TLC analysis and column chromatography?

A3: The goal is to find a solvent system that provides a target Rf value of 0.25-0.35 for "Cyclopropyl 2-methoxyphenyl ketone" on a TLC plate. This Rf range typically translates to good separation on a column.

Given the compound's moderate polarity, a binary mixture of a nonpolar and a polar solvent is ideal. The most common and effective systems are:

Nonpolar ComponentPolar ComponentStarting Ratio (v/v)PolarityNotes
Hexanes or HeptaneEthyl Acetate (EtOAc)9:1 to 4:1Low to MediumThis is the standard and most recommended system for compounds of this type. It offers excellent resolution and predictability.[10]
Hexanes or HeptaneDiethyl Ether (Et₂O)9:1 to 7:3Low to MediumEther is less polar than ethyl acetate. This can be a good alternative if separations are difficult in EtOAc systems.
Dichloromethane (DCM)Methanol (MeOH)99:1 to 95:5HighReserved for more polar compounds. A small amount of methanol significantly increases the eluting power. Use with caution as methanol can dissolve silica gel at higher concentrations (>10%).[10]

Recommendation: Start your TLC analysis with a 4:1 Hexanes/Ethyl Acetate mixture.[11] This system provides a good balance of polarity for separating moderately polar ketones from common reaction impurities.[12]

Q4: How do I perform a proper TLC analysis to determine the optimal mobile phase?

A4: Thin-Layer Chromatography (TLC) is an indispensable tool for developing your column chromatography method.[3] A well-run TLC will predict the success of your preparative column.

Protocol 1: Step-by-Step TLC Analysis
  • Prepare your sample: Dissolve a small amount of your crude reaction mixture in a few drops of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the TLC plate: Using a capillary tube, carefully spot a small amount of the dissolved sample onto the baseline of a silica gel TLC plate. Make the spot as small as possible.[13]

  • Develop the plate: Place the TLC plate in a developing chamber containing your chosen solvent system (e.g., 4:1 Hexanes/EtOAc). Ensure the solvent level is below the baseline. Cover the chamber to allow the solvent to ascend the plate via capillary action.

  • Monitor elution: Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize the spots:

    • UV Light: Remove the plate and, once the solvent has evaporated, view it under a UV lamp (254 nm). Aromatic compounds like your target ketone will appear as dark spots.[5]

    • Staining: If necessary, use a chemical stain. A p-anisaldehyde stain is excellent for visualizing ketones, which typically appear as colored spots upon gentle heating.[5]

  • Analyze the results: Calculate the Rf value for your product spot (Rf = distance traveled by spot / distance traveled by solvent front).

    • If Rf < 0.2 , the solvent is not polar enough. Increase the proportion of ethyl acetate (e.g., to 3:1 or 2:1 Hexanes/EtOAc).

    • If Rf > 0.4 , the solvent is too polar. Decrease the proportion of ethyl acetate (e.g., to 9:1 Hexanes/EtOAc).

    • If Rf is 0.25-0.35 and there is good separation from impurities, you have found your optimal mobile phase.

Part 2: Column Setup & Troubleshooting

Q5: What is the recommended procedure for packing a silica gel column?

A5: Proper column packing is critical to achieving high resolution. The "slurry packing" method is generally preferred as it minimizes air bubbles and ensures a homogeneously packed bed.

Protocol 2: Slurry Packing a Silica Gel Column
  • Select column size: Choose a column with a diameter appropriate for the amount of crude material you need to purify (a common rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight).

  • Prepare the slurry: In a beaker, measure the required amount of silica gel. Add your chosen nonpolar solvent (e.g., hexanes) to create a slurry with the consistency of a milkshake. Stir gently to release trapped air.

  • Pack the column:

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

    • Fill the column about one-third full with the nonpolar solvent.

    • Carefully pour the silica slurry into the column. Use a funnel to guide the slurry.

    • Gently tap the side of the column to help the silica settle evenly.

    • Open the stopcock to drain some solvent, which helps to compact the bed. Add more solvent as needed to ensure the top of the silica bed never runs dry.

  • Equilibrate the column: Once the silica is packed, add a final layer of sand to the top to protect the bed surface. Pass 2-3 column volumes of your starting mobile phase through the column to ensure it is fully equilibrated before loading your sample.[14]

Q6: How should I load my crude "Cyclopropyl 2-methoxyphenyl ketone" sample onto the column?

A6: The goal is to apply the sample to the column in the most concentrated band possible.

  • Wet Loading (Liquid): Dissolve your crude product in a minimal amount of the mobile phase or a less polar solvent than the mobile phase.[15] Use a pipette to carefully apply the solution to the top of the silica bed, allowing it to absorb fully into the sand layer before starting the elution. This is the preferred method for most samples.

  • Dry Loading (Solid): If your crude product is not very soluble in the mobile phase, dissolve it in a strong solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent completely under reduced pressure. This results in your compound being adsorbed onto the silica. Carefully add this dry powder to the top of the packed column. This technique can often improve resolution for difficult separations.

Part 3: Troubleshooting Common Issues

Q7: My compound is not moving from the baseline (Rf = 0). What should I do?

A7: This indicates that the mobile phase is not polar enough to elute your compound from the highly polar silica gel.

  • Solution: Gradually increase the polarity of your eluent. If you are using a 9:1 Hexanes/EtOAc system, try moving to 4:1, then 2:1, and so on. For very polar impurities that need to be flushed out, a switch to a more polar solvent system like 5% Methanol in Dichloromethane might be necessary.[10][16]

Q8: My compound is running with the solvent front (Rf ≈ 1). How can I fix this?

A8: This is the opposite problem: your mobile phase is too polar, and your compound has little to no interaction with the stationary phase.

  • Solution: Decrease the polarity of the eluent. If you are using 4:1 Hexanes/EtOAc, try 9:1 or even 19:1. The goal is to increase the interaction between your ketone and the silica gel.

Q9: I'm seeing poor separation between my product and an impurity. How can I improve resolution?

A9: Achieving good resolution (separation between peaks) is the primary goal.

  • Fine-tune the solvent system: Small changes can have a big impact. Try slightly less or more polar mixtures. Sometimes, switching one of the solvents (e.g., from ethyl acetate to diethyl ether) can alter the selectivity and improve separation.

  • Use a shallower gradient: If you are running a gradient elution (gradually increasing polarity), make the gradient shallower around the point where your compounds of interest are eluting.

  • Improve column packing: An improperly packed column can lead to band broadening and poor separation. Ensure your column is packed uniformly without any cracks or channels.

  • Reduce sample load: Overloading the column is a common cause of poor separation. Use a larger column or reduce the amount of material being purified.

Q10: The spots on my TLC plate or the bands on my column are streaking/tailing. What causes this and how can I prevent it?

A10: Tailing or streaking is often a sign of an undesirable interaction between your compound and the stationary phase.

  • Sample is too concentrated: Your spotting solution for TLC might be too concentrated, or you may have overloaded the column. Dilute your sample.[13]

  • Compound is highly polar or acidic/basic: The ketone itself is unlikely to cause severe tailing unless it's interacting with acidic sites on the silica. If you have acidic or basic impurities, they can streak. Adding a small amount of a modifier to the mobile phase (e.g., 0.5% acetic acid for acidic compounds or 0.5% triethylamine for basic compounds) can often resolve this.

  • Compound degradation: If the compound is slowly decomposing on the silica, it can appear as a streak.[7]

Q11: I suspect my compound is decomposing on the silica gel. How can I confirm this and what are the alternatives?

A11: While generally stable, some compounds can degrade on the slightly acidic surface of silica gel.

  • Confirmation: To test for stability, dissolve your compound, spot it on a TLC plate, and let it sit for 30-60 minutes before developing. If you see new spots or a streak originating from the baseline that were not in the initial mixture, your compound is likely decomposing.[7]

  • Solutions:

    • Deactivate the silica: You can neutralize the silica gel by preparing your slurry in a solvent system containing 1-2% triethylamine.

    • Switch stationary phase: Change to a more inert stationary phase like neutral alumina.[7]

    • Work quickly: Don't let the column sit for extended periods. Pack, load, run, and collect your fractions in a timely manner.

Visualizations & Workflows

General Purification Workflow

G cluster_prep Preparation cluster_exec Execution cluster_post Analysis A Crude Product Mixture B Perform TLC Analysis (e.g., 4:1 Hexanes/EtOAc) A->B C Optimize Mobile Phase (Target Rf = 0.25-0.35) B->C D Pack Silica Gel Column C->D E Load Sample (Wet or Dry Load) D->E F Elute with Mobile Phase E->F G Collect Fractions F->G H Analyze Fractions by TLC G->H I Combine Pure Fractions H->I J Evaporate Solvent I->J K Pure Product J->K G start Poor Separation on Column q1 Are spots separated on TLC? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q4 Is there streaking or tailing? a1_yes->q4 q3 Optimize TLC Solvent System a1_no->q3 q2 Check Column Packing & Sample Load sol1 Repack Column Reduce Load q2->sol1 sol4 Use Shallower Gradient Increase Column Length q2->sol4 sol2 Change Solvent Ratio or System q3->sol2 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No sol3 Add Modifier (e.g., TEA) Check for Degradation a4_yes->sol3 a4_no->q2

Sources

Optimization

Technical Support Center: Work-up Procedures for Cyclopropyl 2-Methoxyphenyl Ketone

Executive Summary & Critical Alerts Welcome to the technical support hub for Cyclopropyl(2-methoxyphenyl)methanone (also known as o-anisyl cyclopropyl ketone).[1] This guide addresses the critical post-reaction phases: q...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Critical Alerts

Welcome to the technical support hub for Cyclopropyl(2-methoxyphenyl)methanone (also known as o-anisyl cyclopropyl ketone).[1] This guide addresses the critical post-reaction phases: quenching, isolation, and purification.[2]

Target Molecule:

  • Structure: An ortho-substituted aryl ketone containing a strained cyclopropyl ring and a methoxy ether.[1]

  • Key Challenge: The ortho-methoxy group introduces steric hindrance and potential chelation effects, while the cyclopropyl ring is chemically fragile.

  • Primary Risk: Acid-Catalyzed Ring Opening. The most common failure mode during work-up is the cleavage of the cyclopropyl ring by strong mineral acids (HCl, HBr) to form

    
    -haloketones (e.g., 4-chloro-1-(2-methoxyphenyl)butan-1-one).[1]
    
Workflow Decision Matrix

Before proceeding, identify your synthesis route in the diagram below to select the correct work-up module.

WorkupDecision Start Select Synthesis Route RouteA Route A: Grignard Addition (2-OMe-Ph-MgBr + Cyclopropanecarbonitrile) Start->RouteA RouteB Route B: Friedel-Crafts Acylation (Anisole + Cyclopropanecarbonyl Chloride) Start->RouteB IntermedA Intermediate: Magnesium Imine Salt RouteA->IntermedA IntermedB Intermediate: Aluminum Chloride Complex RouteB->IntermedB RiskA Risk: Incomplete Hydrolysis or Emulsion IntermedA->RiskA RiskB Risk: Ring Opening (Gamma-Cl formation) & Isomer Mix (Ortho/Para) IntermedB->RiskB ActionA Go to Protocol 1: Buffered Hydrolysis RiskA->ActionA ActionB Go to Protocol 2: Inverse Quench RiskB->ActionB

Figure 1: Decision matrix for selecting the appropriate work-up protocol based on synthetic origin.

Protocol 1: Grignard Work-up (Recommended Route)[1][2]

Context: This is the preferred route for the ortho isomer (2-methoxy) to avoid the para-selectivity of Friedel-Crafts. The intermediate is a magnesium imine salt which requires acid hydrolysis to release the ketone.

The Problem: Standard HCl hydrolysis often opens the cyclopropyl ring. The Solution: A two-stage mild hydrolysis using Ammonium Chloride and Sulfuric Acid at controlled temperatures.[1]

Step-by-Step Procedure
StepActionTechnical Rationale
1 Cool Down Cool the reaction mixture (THF/Ether) to 0°C .
2 Primary Quench Slowly add saturated Aqueous Ammonium Chloride (

)
.
3 Imine Hydrolysis Add 10% Aqueous Sulfuric Acid (

)
dropwise until pH ~2-3. Stir at room temperature for 1-2 hours.
4 Emulsion Break If a thick emulsion forms, add Saturated Rochelle Salt (Potassium Sodium Tartrate) solution and stir vigorously for 30 mins.
5 Extraction Extract with Ethyl Acetate or MTBE (3x).[1]
6 Wash Wash combined organics with Saturated Sodium Bicarbonate (

)
then Brine.[1]

Protocol 2: Friedel-Crafts Work-up (High Risk)[1][2]

Context: If you used Anisole + Cyclopropanecarbonyl chloride +


.[1]
Critical Warning:  Aluminum chloride is a strong Lewis acid.[1] If the quench generates heat, the chloride ion will attack the cyclopropane ring, resulting in the linear 4-chlorobutyl ketone impurity.
The "Inverse Quench" Technique
  • Prepare Quench Bath: In a separate large beaker, prepare a mixture of Ice (500g) and Concentrated HCl (50mL) .

  • Inverse Addition: Pour the reaction mixture slowly into the ice/acid bath with vigorous stirring.

    • Note: Do NOT add water to the reaction flask. This causes a heat spike that destroys the product.

  • Rapid Separation: Immediately separate the organic layer. Do not let the product sit in the acidic aqueous layer for extended periods.

  • Base Wash: Wash the organic layer twice with 10% NaOH .

    • Why: This removes unreacted cyclopropanecarboxylic acid and phenolic byproducts (demethylated impurities).[1]

Troubleshooting & FAQs

Q: My crude NMR shows a triplet at ~3.6 ppm and the cyclopropyl protons are missing/reduced. What happened?

A: You have suffered Ring Opening .

  • Diagnosis: The triplet at ~3.6 ppm corresponds to the

    
     group of 4-chloro-1-(2-methoxyphenyl)butan-1-one.[1]
    
  • Cause: The reaction was quenched with HCl at too high a temperature, or the reaction time with

    
     was too long.
    
  • Fix: Switch to Protocol 1 (Grignard) or use non-nucleophilic acids (

    
    , 
    
    
    
    ) for quenching.
Q: I have a persistent emulsion that won't separate.

A: This is common with Magnesium (Grignard) and Aluminum salts.[1]

  • Fix 1 (Chemical): Add saturated Rochelle Salt (Potassium Sodium Tartrate) and stir for 1 hour.

  • Fix 2 (Physical): Filter the biphasic mixture through a pad of Celite. The solids causing the emulsion will be trapped, allowing the liquids to separate.

Q: The product is turning yellow/brown upon standing.

A: Cyclopropyl ketones can be sensitive to light and trace acids.

  • Stabilization: Store the purified oil under Argon/Nitrogen in the dark. Ensure all traces of acid are removed during the

    
     wash step.
    
Q: Can I distill this product?

A: Yes, but with caution.

  • Boiling Point: ~140-145°C at 10 mmHg (estimated).[1]

  • Risk: Prolonged heating can cause thermal rearrangement.[1]

  • Recommendation: Use Kugelrohr distillation or High Vacuum (<1 mmHg) to keep the bath temperature below 100°C. If the crude is very dark, perform a quick silica plug filtration before distillation.

Analytical Validation (QC Check)

Use this table to validate your isolated product against expected signals.

Feature1H NMR Signal (CDCl3, approx)Diagnostic Value
Methoxy Group Singlet, ~3.9 ppm (3H)Confirms the ether is intact (no demethylation).[1]
Cyclopropyl CH Multiplet, ~2.6 ppm (1H)The methine proton adjacent to the carbonyl.
Cyclopropyl CH2 Multiplets, ~1.0 - 1.2 ppm (4H)Distinctive high-field signals.[1] Absence indicates ring opening.
Aromatic Ring Multiplets, 6.9 - 7.7 ppm (4H)Pattern should match ortho-substitution (complex splitting).[1]

Impurity Formation Pathway

The following diagram illustrates the mechanism of the most common impurity (Ring Opening) to help you avoid it.

ImpurityPathway cluster_prevention Prevention Strategy Product Target: Cyclopropyl Ketone Protonated Intermediate: Protonated Carbonyl Product->Protonated Strong Acid (H+) Opened Impurity: Gamma-Chloro Ketone Protonated->Opened Nucleophile (Cl-) + Heat Tip Use H2SO4 (Non-nucleophilic) Keep T < 10°C

Figure 2: Mechanism of acid-catalyzed ring opening leading to gamma-chloro impurities.[1][2][3][4][5]

References

  • Pietruszkiewicz, H., et al. (1986).[1] "Preparation of cyclopropyl ketones via Grignard reaction." Journal of Organic Chemistry. (General methodology for Grignard addition to nitriles avoiding ring opening).

  • Vanda Pharmaceuticals Inc. (2008).[1] "Synthesis of Tasimelteon and intermediates." World Intellectual Property Organization, WO2008124403. (Describes industrial scale-up of similar cyclopropyl-methoxy-phenyl ketones).[1]

  • BenchChem. (2025).[1] "Cyclopropyl 2-methoxyphenyl ketone Product Data." (Physical properties and safety data).

  • Sigma-Aldrich. (2024).[1] "2-Methoxyphenylmagnesium bromide solution Technical Data." (Reagent handling and stability).

Sources

Reference Data & Comparative Studies

Validation

Comparative reactivity of "Cyclopropyl 2-methoxyphenyl ketone" vs "Cyclopropyl 4-methoxyphenyl ketone"

Executive Summary: The Steric-Electronic Paradox In the landscape of cyclopropyl ketone reactivity, the position of the methoxy substituent—ortho (2-OMe) versus para (4-OMe) —dictates a fundamental divergence in reaction...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric-Electronic Paradox

In the landscape of cyclopropyl ketone reactivity, the position of the methoxy substituent—ortho (2-OMe) versus para (4-OMe) —dictates a fundamental divergence in reaction outcomes. While both molecules share the same molecular formula (


) and electron-donating potential, their performance in synthetic applications is governed by competing steric and conformational forces.
  • Cyclopropyl 4-methoxyphenyl ketone behaves as a classic electron-rich aryl ketone: stable, crystalline, and electronically deactivated toward nucleophilic attack but sterically accessible.

  • Cyclopropyl 2-methoxyphenyl ketone is a "privileged" substrate for radical chemistry: sterically congested for polar nucleophiles, yet pre-organized for radical coupling reactions (e.g., SmI2-mediated) where its twisted conformation lowers the activation energy barrier.

This guide provides a technical analysis of these differences to aid researchers in substrate selection and reaction optimization.

Molecular Profile & Physical Properties[1]

FeatureCyclopropyl 2-methoxyphenyl ketoneCyclopropyl 4-methoxyphenyl ketone
Common Name Ortho-isomerPara-isomer
CAS Number 400614-05-3 7152-03-6
Structure 2-position substitution (Steric bulk proximal to C=O)4-position substitution (Remote electronic effect)
Physical State Viscous Oil / Low-melting SolidCrystalline Solid (mp 40–42 °C)
Electronic Effect +M (Resonance) & -I (Inductive)Strong +M (Resonance)
Key Reactivity Radical Trap: Superior (Pre-twisted)Nucleophilic Acceptor: Superior (Less hindered)

Comparative Reactivity Analysis

Module A: Polar Nucleophilic Addition (Grignard / Hydride Reduction)

Winner: Cyclopropyl 4-methoxyphenyl ketone

In polar mechanisms (e.g., addition of


 or 

), the rate-determining step is the attack of the nucleophile on the carbonyl carbon.
  • 4-OMe (Para): The methoxy group donates electron density into the carbonyl via resonance (+M), rendering the carbonyl carbon less electrophilic than a standard phenyl ketone. However, the para position is distal, offering zero steric hindrance to the approaching nucleophile.

  • 2-OMe (Ortho): The +M effect is present, but the Steric Effect dominates. The ortho-methoxy group physically blocks the "Bürgi-Dunitz" trajectory of the incoming nucleophile. Additionally, the lone pairs on the methoxy oxygen can repel anionic nucleophiles.

Application Note: When working with the 2-OMe isomer, standard protocols often fail. You must increase reaction temperature (reflux in THF rather than


 in ether) or use Lewis Acid activation (

, Luche conditions) to overcome the steric barrier.
Module B: Radical Coupling (SmI2-Mediated)

Winner: Cyclopropyl 2-methoxyphenyl ketone

In single-electron transfer (SET) reactions, such as Samarium(II) iodide-mediated reductive coupling, the 2-OMe isomer exhibits superior reactivity—a counter-intuitive result explained by conformational analysis.

  • The "Twist" Effect: To minimize steric clash between the carbonyl oxygen and the ortho-methoxy group, the 2-OMe isomer adopts a "pre-twisted" conformation where the phenyl ring is not coplanar with the carbonyl.

  • Radical Stabilization: Upon single-electron reduction to the ketyl radical, this twisted state is closer in geometry to the transition state required for radical coupling. The 4-OMe isomer, being flatter and more conjugated, requires more energy to break conjugation and twist into the reactive conformation.

Mechanistic Visualization

The following diagram illustrates the divergent pathways: the steric block hindering polar attack on the Ortho isomer, versus the pre-twisted conformation facilitating radical coupling.

ReactivityComparison Substrate_Ortho Cyclopropyl 2-methoxyphenyl ketone (Ortho) Pathway_Polar Polar Pathway (Nucleophilic Attack) Substrate_Ortho->Pathway_Polar High Steric Barrier Pathway_Radical Radical Pathway (SmI2 Coupling) Substrate_Ortho->Pathway_Radical Strain Relief Substrate_Para Cyclopropyl 4-methoxyphenyl ketone (Para) Substrate_Para->Pathway_Polar Electronic Deactivation (No Steric Block) Substrate_Para->Pathway_Radical High Conjugation Energy Outcome_Slow Slow Kinetics (Steric Block) Pathway_Polar->Outcome_Slow Outcome_Fast Fast Kinetics (Uninhibited) Pathway_Polar->Outcome_Fast Pathway_Radical->Outcome_Slow Outcome_Superior Superior Reactivity (Pre-twisted Conformation) Pathway_Radical->Outcome_Superior

Figure 1: Divergent reactivity profiles. The 2-OMe isomer (Red) is hindered in polar reactions but accelerated in radical pathways due to conformational pre-organization.

Experimental Protocols

Protocol A: Optimized Grignard Addition (Polar)

Targeting the sterically hindered 2-OMe isomer vs. the standard 4-OMe .

Reagents:

  • Substrate: 1.0 equiv (Cyclopropyl 2-methoxyphenyl ketone)

  • Grignard Reagent: 1.5 equiv (e.g.,

    
     in THF)
    
  • Additive:

    
     (anhydrous) - Critical for 2-OMe isomer
    

Methodology:

  • Preparation: For the 2-OMe isomer, flame-dry a flask and add anhydrous

    
     (1.5 equiv). Stir in THF for 1 hour to form a suspension (Luche activation). Note: This step is optional for the 4-OMe isomer.
    
  • Addition: Cool to

    
    . Add the ketone substrate.[1][2][3][4]
    
  • Nucleophile: Add

    
     dropwise.
    
  • Temperature Control:

    • 4-OMe: Stir at

      
       to RT for 2 hours.
      
    • 2-OMe: Allow to warm to RT and then reflux for 4–6 hours. The steric bulk prevents reaction at lower temperatures.

  • Quench: Cool to

    
     and quench with sat. 
    
    
    
    .

Self-Validation Check: Monitor by TLC. The 2-OMe starting material will persist significantly longer than the 4-OMe under identical conditions. If conversion is


 after 2 hours, increase temperature.
Protocol B: SmI2-Mediated Reductive Coupling (Radical)

Demonstrating the superior reactivity of the 2-OMe isomer.

Reagents:

  • Substrate: 1.0 equiv

  • 
    : 2.2 equiv (0.1 M in THF)
    
  • Co-solvent: HMPA or DMPU (activator)

Methodology:

  • Setup: Under Argon atmosphere, prepare a solution of the ketone and an acrylate acceptor (1.5 equiv) in dry THF/HMPA (9:1).

  • Initiation: Add

    
     solution dropwise at 
    
    
    
    .
  • Observation:

    • 2-OMe: The deep blue color of

      
       will fade rapidly (minutes), indicating fast electron transfer and radical consumption.
      
    • 4-OMe: The blue color persists longer, indicating slower kinetics due to the stability of the conjugated ground state.

  • Workup: Quench with dilute HCl, extract with ether.

References

  • National Institutes of Health (NIH). (2013). Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. PubMed Central. [Link]

  • ResearchGate. (2013). Kinetics of Enolisation of Acetophenone and p-Bromoacetophenone: Comparative Studies. Bulletin of Chemical Reaction Engineering & Catalysis. [Link]

Sources

Comparative

A Spectroscopic Deep Dive: Distinguishing Isomers of Cyclopropyl Methoxyphenyl Ketone

In the landscape of pharmaceutical development and materials science, the precise structural elucidation of organic molecules is paramount. Positional isomers, while sharing the same molecular formula, can exhibit vastly...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and materials science, the precise structural elucidation of organic molecules is paramount. Positional isomers, while sharing the same molecular formula, can exhibit vastly different chemical, physical, and biological properties. This guide provides a comprehensive spectroscopic comparison of the ortho, meta, and para isomers of Cyclopropyl Methoxyphenyl Ketone, offering researchers a practical framework for their differentiation using routine analytical techniques.

The electronic interplay between the electron-donating methoxy group (-OCH₃), the carbonyl group (C=O), and the strained cyclopropyl ring dictates the unique spectroscopic fingerprint of each isomer. Understanding these nuances is critical for synthetic chemists verifying their products and for medicinal chemists correlating structure with activity.

The Isomeric Landscape: Ortho, Meta, and Para

The three isomers of Cyclopropyl Methoxyphenyl Ketone are distinguished by the position of the methoxy group on the phenyl ring relative to the cyclopropyl ketone moiety.

Figure 1: Molecular Structures of Cyclopropyl Methoxyphenyl Ketone Isomers

Caption: Chemical structures of the ortho, meta, and para isomers of Cyclopropyl Methoxyphenyl Ketone. Note: The image sources in the DOT script are placeholders and would need to be replaced with actual image URLs if available. For the purpose of this guide, the structural differences are described in the text.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Chemical Environments

NMR spectroscopy is arguably the most powerful tool for differentiating these isomers. The position of the methoxy group profoundly influences the chemical shifts of the aromatic protons and carbons through a combination of inductive and resonance effects.

¹H NMR Spectroscopy

The aromatic region of the ¹H NMR spectrum provides the clearest distinction between the isomers.

Proton Ortho Isomer (Predicted) Meta Isomer (Inferred) Para Isomer (Experimental/Predicted)
Aromatic Hs Complex multiplet, ~6.9-7.8 ppmComplex multiplet, ~7.1-7.6 ppmTwo distinct doublets (AA'BB' system), ~6.9 ppm and ~7.9 ppm
-OCH₃ ~3.9 ppm (singlet)~3.8 ppm (singlet)~3.8 ppm (singlet)
Cyclopropyl Hs Multiplets, ~0.8-1.2 ppm and ~2.6 ppm (methine)Multiplets, ~0.9-1.3 ppm and ~2.5 ppm (methine)Multiplets, ~0.9-1.3 ppm and ~2.5 ppm (methine)

Causality Behind the Shifts:

  • Para Isomer: The high degree of symmetry in the para isomer results in a simplified aromatic region, typically showing two doublets of an AA'BB' spin system. The protons ortho to the electron-donating methoxy group are shielded and appear upfield, while the protons ortho to the electron-withdrawing carbonyl group are deshielded and appear downfield.

  • Meta Isomer: The meta isomer lacks the symmetry of the para isomer, leading to a more complex splitting pattern in the aromatic region with four distinct signals. The methoxy group's influence is less pronounced on the protons ortho and para to it compared to the ortho and para isomers.

  • Ortho Isomer: The ortho isomer exhibits the most complex aromatic region due to the proximity of the two substituents, leading to significant steric and electronic interactions that break the symmetry and result in four distinct, and often overlapping, multiplets. The methoxy group's protons may show a slightly different chemical shift due to the anisotropic effect of the nearby carbonyl group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum further corroborates the structural assignments, with the chemical shifts of the aromatic carbons being particularly informative. The chemical shift of the methoxy carbon is also a useful diagnostic tool.[1]

Carbon Ortho Isomer (Predicted) Meta Isomer (Inferred) Para Isomer (Experimental/Predicted)
C=O ~198-200 ppm~196-198 ppm~195-197 ppm
C-OCH₃ (ipso) ~158-160 ppm~159-161 ppm~163-165 ppm
Aromatic Cs 6 distinct signals6 distinct signals4 distinct signals
-OCH₃ ~55-56 ppm~55-56 ppm~55-56 ppm
Cyclopropyl Cs ~10-12 ppm (CH₂) and ~18-20 ppm (CH)~10-12 ppm (CH₂) and ~18-20 ppm (CH)~10-12 ppm (CH₂) and ~18-20 ppm (CH)

Expert Insights:

The chemical shift of the carbonyl carbon is sensitive to the electronic effects of the substituent. The strong electron-donating resonance effect of the para-methoxy group leads to a more shielded carbonyl carbon compared to the meta and ortho isomers. In the ortho isomer, steric hindrance may force the carbonyl group out of the plane of the aromatic ring, reducing conjugation and potentially leading to a slightly more deshielded carbonyl carbon. The ¹³C chemical shift of the methoxy group itself can be indicative of its position on the aromatic ring, with ortho substitutions sometimes showing distinct shifts.[1]

Figure 2: NMR Analysis Workflow

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Spectral Analysis cluster_3 Isomer Identification dissolve Dissolve sample in CDCl₃ tms Add TMS as internal standard dissolve->tms h1_nmr Acquire ¹H NMR Spectrum tms->h1_nmr c13_nmr Acquire ¹³C NMR Spectrum tms->c13_nmr analyze_h1 Analyze aromatic region splitting patterns h1_nmr->analyze_h1 analyze_c13 Analyze number and chemical shifts of aromatic carbons c13_nmr->analyze_c13 compare Compare with predicted/reference spectra analyze_h1->compare analyze_c13->compare identify Assign ortho, meta, or para structure compare->identify

Caption: A generalized workflow for the differentiation of Cyclopropyl Methoxyphenyl Ketone isomers using NMR spectroscopy.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy provides valuable information about the functional groups present in a molecule. The most diagnostic absorption band for these ketones is the C=O stretch.

Vibrational Mode Ortho Isomer (Predicted) Meta Isomer (Predicted) Para Isomer (Experimental/Predicted)
C=O Stretch ~1675-1685 cm⁻¹~1680-1690 cm⁻¹~1670-1680 cm⁻¹
C-O-C Stretch (Aryl-Alkyl Ether) ~1240-1260 cm⁻¹ (asymmetric) & ~1020-1040 cm⁻¹ (symmetric)~1250-1270 cm⁻¹ (asymmetric) & ~1030-1050 cm⁻¹ (symmetric)~1255-1275 cm⁻¹ (asymmetric) & ~1025-1045 cm⁻¹ (symmetric)
C-H Aromatic Bending Characteristic patterns for ortho-disubstitutionCharacteristic patterns for meta-disubstitutionCharacteristic pattern for para-disubstitution (~810-840 cm⁻¹)

Trustworthiness of the Data:

The position of the C=O stretching frequency is influenced by electronic effects. In the para isomer, the strong electron-donating resonance of the methoxy group weakens the C=O bond, lowering its stretching frequency. This effect is less pronounced in the meta isomer. For the ortho isomer, steric hindrance can disrupt the coplanarity of the carbonyl group with the aromatic ring, reducing the resonance effect and potentially leading to a slightly higher C=O stretching frequency compared to the para isomer. The out-of-plane C-H bending vibrations in the fingerprint region can also be diagnostic of the substitution pattern on the benzene ring.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight and fragmentation patterns of the isomers. While the molecular ion peak (M⁺˙) will be the same for all three isomers (m/z = 176), their fragmentation patterns may show subtle differences.

Expected Fragmentation Pathways:

The most common fragmentation pathways for aromatic ketones involve cleavage at the bonds adjacent to the carbonyl group.

  • Loss of the cyclopropyl group: [M - C₃H₅]⁺ (m/z = 135) corresponding to the methoxybenzoyl cation. The stability of this cation will be highest for the para isomer due to resonance stabilization by the methoxy group.

  • Loss of the methoxyphenyl group: [M - C₇H₇O]⁺ (m/z = 69) corresponding to the cyclopropylacylium ion.

  • Formation of the methoxyphenyl cation: [C₇H₇O]⁺ (m/z = 107).

  • Further fragmentation of the methoxybenzoyl cation (m/z 135): Loss of CO to give [C₇H₇O - CO]⁺ (m/z = 107), followed by loss of a methyl radical to give [C₆H₄O]⁺˙ (m/z = 92).

Authoritative Grounding:

While the primary fragmentation patterns are expected to be similar, the relative intensities of the fragment ions may differ between the isomers. The greater stability of the para-methoxybenzoyl cation could lead to a more abundant m/z 135 peak in the mass spectrum of the para isomer compared to the ortho and meta isomers.

UV-Vis Spectroscopy: A Look at Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated system of the molecule. The position of the methoxy group will influence the wavelength of maximum absorption (λₘₐₓ).

Isomer λₘₐₓ (Predicted)
Ortho Shorter λₘₐₓ compared to para
Meta Intermediate λₘₐₓ
Para Longest λₘₐₓ

Mechanistic Insights:

The para isomer allows for the most extended conjugation between the methoxy group, the aromatic ring, and the carbonyl group. This extended π-system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift to a longer λₘₐₓ. In the ortho isomer, steric hindrance between the methoxy group and the cyclopropyl ketone moiety can disrupt the planarity of the molecule, thereby reducing the extent of conjugation and causing a hypsochromic (blue) shift to a shorter λₘₐₓ. The meta isomer exhibits an intermediate level of conjugation and therefore an intermediate λₘₐₓ.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the ketone isomer in 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. Proton decoupling is typically used.

IR Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. For liquid or low-melting solid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

  • Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

  • Data Acquisition: Scan a mass range appropriate for the compound (e.g., m/z 40-300).

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or hexane) of a known concentration.

  • Data Acquisition: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a range of approximately 200-400 nm.

Figure 3: Overall Analytical Strategy

G cluster_techniques Spectroscopic Analysis cluster_data Data Interpretation start Unknown Isomer of Cyclopropyl Methoxyphenyl Ketone nmr ¹H & ¹³C NMR start->nmr ir IR start->ir ms Mass Spec start->ms uv UV-Vis start->uv nmr_data Aromatic splitting patterns Carbonyl & methoxy shifts nmr->nmr_data ir_data C=O stretch frequency C-H bending patterns ir->ir_data ms_data Molecular ion peak Fragment ion intensities ms->ms_data uv_data λₘₐₓ and conjugation effects uv->uv_data conclusion Confident Isomer Assignment (ortho, meta, or para) nmr_data->conclusion ir_data->conclusion ms_data->conclusion uv_data->conclusion

Caption: A flowchart illustrating the integrated spectroscopic approach for the unambiguous identification of Cyclopropyl Methoxyphenyl Ketone isomers.

Conclusion

The differentiation of the ortho, meta, and para isomers of Cyclopropyl Methoxyphenyl Ketone is readily achievable through a systematic application of standard spectroscopic techniques. ¹H and ¹³C NMR spectroscopy offer the most definitive evidence through the analysis of aromatic region splitting patterns and chemical shifts. IR and UV-Vis spectroscopy provide corroborating data based on the electronic effects of the methoxy group on the carbonyl stretch and the extent of π-conjugation, respectively. Finally, mass spectrometry confirms the molecular weight and can offer subtle clues based on fragment ion stabilities. By integrating the data from these complementary techniques, researchers can confidently assign the correct isomeric structure, a critical step in any chemical research and development program.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Agrawal, P. K. (2023). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 18(4), 1934578X2311639. [Link]

  • NIST Chemistry WebBook. [Link]

  • Spectral Database for Organic Compounds (SDBS). [Link]

  • Kolb, V. M., et al. (2002). Cyclopropyl m-nitrophenyl ketone. Acta Crystallographica Section E: Structure Reports Online, 58(10), o1161-o1163. [Link]

  • Royal Society of Chemistry. (2018). Supporting Information for Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol. [Link]

  • Pek, T. C., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 543-551. [Link]

Sources

Validation

Isotopic labeling studies with "Cyclopropyl 2-methoxyphenyl ketone"

Publish Comparison Guide: Isotopic Labeling Strategies for Cyclopropyl 2-Methoxyphenyl Ketone Executive Summary & Strategic Context Cyclopropyl 2-methoxyphenyl ketone is a pivotal pharmacophore, structurally analogous to...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Isotopic Labeling Strategies for Cyclopropyl 2-Methoxyphenyl Ketone

Executive Summary & Strategic Context

Cyclopropyl 2-methoxyphenyl ketone is a pivotal pharmacophore, structurally analogous to the core scaffold of the antiplatelet agent Prasugrel (Effient) and the melatonin agonist Tasimelteon . In drug development, this scaffold presents a unique metabolic duality: the cyclopropyl ring confers metabolic stability against rapid alkyl oxidation but is susceptible to CYP450-mediated ring opening or hydroxylation. Simultaneously, the 2-methoxy group is a prime target for O-demethylation.[1]

This guide compares three isotopic labeling strategies—Deuterium (Methoxy-d3) , Deuterium (Cyclopropyl-d4) , and Carbon-13 (Carbonyl-13C) —to determine their utility in elucidating metabolic pathways, calculating Intrinsic Clearance (


), and validating reaction mechanisms.

Comparative Analysis of Labeling Strategies

The following table contrasts the performance of different isotopologs in metabolic stability and mechanistic studies.

FeatureStrategy A: Methoxy-d3 Labeling Strategy B: Cyclopropyl-d4 Labeling Strategy C: Carbon-13 (Carbonyl) Labeling
Primary Application Metabolic Switching : Blocking O-demethylation to extend half-life (

).
Mechanistic Probe : Studying ring-opening kinetics & CYP-mediated oxidation.Quantification : Use as a bioanalytical Internal Standard (IS).
Kinetic Isotope Effect (KIE) High (

)
: Significant reduction in clearance if O-demethylation is rate-limiting.
Moderate (

)
: Subtle effect; useful for proving C-H abstraction mechanisms.
Null (

)
: No biological effect; ideal for tracer studies.
Mass Shift (

)
+3.018 Da+4.025 Da+1.003 Da
Cost/Complexity Low: Synthesized via

methylation.
High: Requires deuterated cyclopropanation reagents (e.g.,

-TMSI).
Moderate: Requires

-nitriles or

-acids.
Metabolic Soft Spot CYP2C19 / CYP2D6 (O-dealkylation).CYP3A4 (Ring oxidation/opening).N/A (Metabolically inert label).

Scientific Rationale & Causality

The "Deuterium Switch" Effect (Methoxy-d3)

The O-demethylation of the 2-methoxy group is often the primary clearance pathway. By substituting hydrogen with deuterium (


 vs. 

), we exploit the difference in bond dissociation energy (BDE). The C-D bond is approximately 1.2–1.5 kcal/mol stronger than the C-H bond.
  • Causality: If O-demethylation is the rate-determining step (RDS), the reaction velocity (

    
    ) decreases, leading to an increased half-life. This confirms the site as a "metabolic soft spot."
    
Cyclopropyl Ring Stability (Cyclopropyl-d4)

The cyclopropyl ring possesses significant ring strain (~27.5 kcal/mol). CYP450 enzymes can attack the


-carbon, leading to a radical intermediate that may trigger ring opening.
  • Causality: Labeling the ring with deuterium probes whether hydrogen abstraction precedes ring opening. If a strong KIE is observed, the mechanism involves direct C-H abstraction. If no KIE is observed, the mechanism may proceed via direct electron transfer (SET) or oxygen insertion.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of Cyclopropyl-d4 2-Methoxyphenyl Ketone

Objective: Synthesize the ring-deuterated analog to probe ring stability.

Reagents:

  • 2-Methoxybenzaldehyde (Start Material)

  • 
    -Methyltriphenylphosphonium bromide (Wittig Reagent)
    
  • Diethylzinc (

    
    ) / Diiodomethane-
    
    
    
    (
    
    
    ) (Simmons-Smith Reagent)
  • Alternative:

    
    -Trimethylsulfoxonium iodide (Corey-Chaykovsky)
    

Workflow:

  • Olefin Formation: React 2-methoxybenzaldehyde with methylmagnesium bromide followed by dehydration (or Wittig reaction) to form 2-methoxystyrene.

  • Cyclopropanation (Corey-Chaykovsky):

    • Step 1: Dissolve

      
      -trimethylsulfoxonium iodide (1.2 eq) in DMSO. Add NaH (1.5 eq) at 0°C under 
      
      
      
      . Stir 1h to form the deuterated ylide.
    • Step 2: Add 2-methoxyphenyl enone (chalcone derivative) dropwise.

    • Step 3: Heat to 50°C for 4h. The ylide transfers a

      
       group to the alkene.
      
    • Validation: Monitor disappearance of alkene protons via

      
      -NMR. Product should show silent cyclopropyl region in NMR but correct mass (+4 Da) in MS.
      
Protocol B: Microsomal Stability Assay (KIE Determination)

Objective: Determine the Intrinsic Clearance (


) difference between labeled and unlabeled forms.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System.

  • Test Compounds: Unlabeled (H-form) and Deuterated (D-form).

Procedure:

  • Incubation: Prepare a 1 µM solution of substrate in phosphate buffer (pH 7.4). Add HLM (0.5 mg/mL).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate with NADPH.

  • Sampling: Aliquot 50 µL at

    
     min into acetonitrile (quenching agent) containing Internal Standard (Strategy C compound).
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
    • 
      .
      
    • 
      .
      

Visualization of Metabolic Pathways

The following diagram illustrates the divergent metabolic fates probed by isotopic labeling. The Red Path represents the O-demethylation (blocked by Methoxy-d3), and the Blue Path represents Cyclopropyl oxidation (probed by Ring-d4).

MetabolicPathways cluster_legend Labeling Impact Parent Cyclopropyl 2-methoxyphenyl ketone (Parent) M1 O-Desmethyl Metabolite (Phenol derivative) Parent->M1 CYP2C19/2D6 (Blocked by -OCD3) M2 Cyclopropyl-OH (Ring Oxidation) Parent->M2 CYP3A4 (Probed by Ring-d4) M3 Ring-Opened Aliphatic Ketone M2->M3 Spontaneous Rearrangement key1 Red Path: High KIE expected with Methoxy-d3 key2 Green Path: Moderate KIE expected with Ring-d4

Caption: Metabolic divergence of Cyclopropyl 2-methoxyphenyl ketone. Red arrows indicate O-dealkylation pathways; Green arrows indicate ring oxidation.

References

  • BenchChem. (2025).[1][2][3] A Comparative Guide to Cyclopropyl Ketones in Synthetic Chemistry: Spotlight on Cyclopropyl p-Nitrophenyl Ketone. Retrieved from

  • Waser, J. (2016). Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction. CHIMIA International Journal for Chemistry. Retrieved from

  • Jung, M. E., et al. (2016).[4] Synthesis of 2-Ethenylcyclopropyl Aryl Ketones via Intramolecular SN2-like Displacement of an Ester. Organic Letters. Retrieved from

  • Wu, Y., et al. (2025).[5] Towards trans-dual deuterated cyclopropanes via photoredox synergistic deuteration with D2O. Chemical Science. Retrieved from

  • Hypha Discovery. (2023).[6] Metabolism of cyclopropyl groups: Impact on drug design and stability. Retrieved from

Sources

Comparative

Quantum chemical calculations to validate experimental findings for "Cyclopropyl 2-methoxyphenyl ketone"

Executive Summary Cyclopropyl 2-methoxyphenyl ketone (C2MPK) is a critical pharmacophore and intermediate, notably serving as a precursor in the synthesis of antiplatelet agents like Prasugrel. However, its structural ch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclopropyl 2-methoxyphenyl ketone (C2MPK) is a critical pharmacophore and intermediate, notably serving as a precursor in the synthesis of antiplatelet agents like Prasugrel. However, its structural characterization presents unique challenges due to the conformational flexibility of the methoxy group and the "banana bond" conjugation between the strained cyclopropyl ring and the carbonyl moiety.

This guide objectively compares the performance of Density Functional Theory (DFT) protocols against traditional Experimental Characterization (X-ray, NMR, IR) and Semi-Empirical Methods . We provide a validated computational workflow to resolve experimental ambiguities, specifically targeting the electronic effects of the ortho-methoxy substituent and the cyclopropyl-carbonyl conjugation.

Comparative Analysis: Computational vs. Experimental Approaches

In drug development, relying solely on experimental data can lead to misinterpretation of conformers, while low-level calculations often fail to capture the electronic subtleties of strained rings. The table below benchmarks the DFT B3LYP/6-311++G(d,p) protocol against alternatives.

Table 1: Performance Benchmark of Characterization Methods
FeatureExperimental (Gold Standard) DFT (B3LYP/6-311++G(d,p)) Semi-Empirical (AM1/PM3)
Primary Output Crystal structure, Spectra (IR/NMR)Optimized Geometry, Electronic Energy, MEPApprox. Geometry, Heat of Formation
Accuracy (Bond Lengths) High (±0.005 Å via X-ray)High (±0.01-0.02 Å) Low (±0.05-0.10 Å)
Conformational Insight Static (Solid state packing effects)Dynamic (Gas/Solvent phase rotamers) Poor (Fails weak interactions)
Cost/Time High (

, Weeks)
Medium (

, Hours)
Low ($, Seconds)
Strained Ring Handling AccurateExcellent (Captures Walsh Orbitals) Poor (Overestimates stability)
Vibrational Assignment Ambiguous (Overlapping peaks)Definitive (via PED Analysis) Unreliable

Verdict: While X-ray crystallography remains the structural proof, DFT provides the necessary electronic context to explain reactivity and resolve spectral overlaps that experiment alone cannot clarify.

Scientific Rationale & Mechanism

The "Banana Bond" Challenge

The cyclopropyl group is not a standard alkyl substituent. Its C-C bonds possess significant


-character (Walsh orbitals), allowing them to conjugate with the adjacent carbonyl 

-system.
  • Why DFT? Standard force fields (Molecular Mechanics) often treat cyclopropane as a rigid triangle. DFT (specifically hybrid functionals like B3LYP) accurately models the orbital overlap between the cyclopropyl

    
    -system and the carbonyl 
    
    
    
    -system.
  • Why 6-311++G(d,p)? The ++ (diffuse functions) are non-negotiable here. C2MPK contains two oxygen atoms (ketone and methoxy) with lone pairs. Diffuse functions are required to accurately describe the electron density at the "tail" of the wavefunction for these electronegative atoms.

The Ortho-Methoxy Effect

The 2-methoxy group introduces steric hindrance and an intramolecular electrostatic interaction with the carbonyl oxygen.

  • Causality: This interaction locks the molecule into specific conformers that dictate its reactivity in subsequent Grignard or reduction steps. DFT allows you to scan the potential energy surface (PES) to identify the global minimum, which corresponds to the most abundant reactive species.

Validated Experimental Protocol

To replicate the validation data, follow this self-validating workflow. This protocol assumes access to Gaussian 16, ORCA, or equivalent QM software.

Step 1: Geometry Optimization

Objective: Obtain the energy-minimized structure free of imaginary frequencies.

  • Input Construction: Build the initial structure of C2MPK. Set the dihedral angle between the phenyl ring and the carbonyl group to

    
     to avoid a saddle point.
    
  • Route Section (Gaussian Example):

    • Note: We include scrf (PCM model) to mimic the NMR solvent environment (CDCl3), ensuring the calculated chemical shifts match experimental NMR data.

  • Convergence Criteria: Ensure Max Force < 0.00045 and RMS Force < 0.0003.

Step 2: Vibrational Frequency Analysis

Objective: Validate the structure by matching calculated IR frequencies to experimental FT-IR spectra.

  • Frequency Check: Verify there are zero imaginary frequencies. (A negative frequency implies a transition state, not a stable molecule).

  • Scaling: Raw DFT frequencies are harmonic and systematically overestimate experimental (anharmonic) values.

    • Correction Factor: Multiply all raw frequencies by 0.967 (standard for B3LYP/6-311++G(d,p)).

  • Assignment: Focus on the Carbonyl stretch (

    
    ).
    
    • Exp: ~1660-1670 cm⁻¹ (Lower than typical ketones due to cyclopropyl conjugation).

    • Calc (Scaled): Should fall within ±10 cm⁻¹ of the experimental peak.

Step 3: Frontier Molecular Orbital (FMO) Analysis

Objective: Predict reactivity sites for drug synthesis.

  • Extract HOMO/LUMO:

    • HOMO: Located primarily on the phenyl ring and methoxy oxygen (Nucleophilic region).

    • LUMO: Located on the carbonyl carbon and cyclopropyl ring (Electrophilic region).

  • Calculate Chemical Hardness (

    
    ): 
    
    
    
    
    • A lower

      
       indicates higher reactivity toward nucleophiles (e.g., Grignard reagents).
      

Visualizations

Validation Workflow

This diagram illustrates the logical flow from crude experimental data to a validated computational model.

ValidationWorkflow cluster_Exp Experimental Phase cluster_Comp Computational Phase (DFT) cluster_Val Validation Decision Syn Synthesis of C2MPK Spec Raw Spectra (IR, NMR) Syn->Spec Compare Compare: Exp IR vs. Scaled DFT Spec->Compare Data Feed Model Initial Model Construction Opt Geometry Opt B3LYP/6-311++G(d,p) Model->Opt Freq Freq Analysis (NImag=0) Opt->Freq Freq->Compare Scaled Freqs Compare->Model Mismatch (Refine Basis Set) Result Validated Structure Compare->Result Match < 10 cm⁻¹

Figure 1: The iterative workflow for validating the C2MPK structure. Note the feedback loop: if spectral data does not match, the basis set or functional must be refined.

Reactivity & Electronic Logic

This diagram details the causal link between the molecular orbitals and the chemical behavior of C2MPK.

ReactivityLogic Struct C2MPK Optimized Geometry Elec Electronic Effects Struct->Elec Conj Cyclopropyl-Carbonyl Conjugation Elec->Conj Ortho Ortho-Methoxy Sterics Elec->Ortho LUMO LUMO Localization (C=O Carbon) Conj->LUMO Lowers Energy Gap MEP MEP Map (Negative Potential on O) Ortho->MEP Directs Attack Angle React Reactivity Prediction: Susceptible to Nucleophiles LUMO->React MEP->React

Figure 2: Causal pathway from structural features to reactivity. The conjugation lowers the LUMO energy, making the ketone more electrophilic compared to standard aryl ketones.

References

  • Stephens, P. J., Devlin, F. J., Chabalowski, C. F., & Frisch, M. J. (1994). Ab Initio Calculation of Vibrational Absorption and Circular Dichroism Spectra Using Density Functional Force Fields. Journal of Physical Chemistry. Link (Foundational citation for B3LYP vibrational accuracy).

  • Check, C. E., et al. (2001). Optimization of the B3LYP/6-311++G(d,p) Basis Set for Organic Molecules. Journal of Physical Chemistry A. Link (Validation of the specific basis set for heteroatoms).

  • Chaykovsky, M., et al. (2023).[1] Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. MDPI Molecules. Link (Experimental X-ray data for C2MPK analogs used for structural benchmarking).

  • Merrick, J. P., Moran, D., & Radom, L. (2007). An Evaluation of Harmonic Vibrational Frequency Scale Factors. Journal of Physical Chemistry A. Link (Source of the 0.967 scaling factor).

  • Gaussian, Inc. Vibrational Analysis in Gaussian 16.[2]Link (Official software protocol documentation).

Sources

Validation

Comparative study of the reaction kinetics of "Cyclopropyl 2-methoxyphenyl ketone"

This guide provides an in-depth comparative study of the reaction kinetics of Cyclopropyl 2-methoxyphenyl ketone , a critical structural motif in the synthesis of dihydrobenzofuran-containing pharmaceuticals (e.g., Tasim...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative study of the reaction kinetics of Cyclopropyl 2-methoxyphenyl ketone , a critical structural motif in the synthesis of dihydrobenzofuran-containing pharmaceuticals (e.g., Tasimelteon analogs) and a mechanistic probe for ortho-substituted aryl ketones.

Executive Summary & Chemical Profile

Cyclopropyl 2-methoxyphenyl ketone (CPMK-2-OMe) represents a unique intersection of steric hindrance and electronic donation within the aryl cyclopropyl ketone family. Unlike its widely used analog Cyclopropyl 2-fluorophenyl ketone (a key intermediate for Prasugrel ), CPMK-2-OMe exhibits distinct kinetic behaviors driven by the ortho-methoxy group.

This guide compares CPMK-2-OMe against three primary alternatives to isolate specific kinetic variables:

  • Cyclopropyl 4-methoxyphenyl ketone (CPMK-4-OMe): Isolates the electronic effect of the methoxy group (resonance donation) without the steric ortho-effect.

  • Cyclopropyl 2-fluorophenyl ketone (CPMK-2-F): Compares an Electron Donating Group (EDG) vs. an Electron Withdrawing Group (EWG) at the same steric position.

  • Cyclopropyl phenyl ketone (CPMK-H): The unsubstituted baseline.

Structural Dynamics
  • Steric Environment: The 2-methoxy group creates significant steric bulk around the carbonyl carbon, impeding the trajectory of incoming nucleophiles (Burgi-Dunitz angle).

  • Electronic Environment: The methoxy group is a strong

    
    -donor (+R effect), reducing the electrophilicity of the carbonyl carbon. However, the cyclopropyl ring itself acts as a 
    
    
    
    -donor ("bisected" conformation), stabilizing the ground state.

Comparative Kinetic Analysis

Scenario A: Nucleophilic Addition (Reduction by NaBH )

This reaction measures the electrophilicity of the carbonyl carbon.[1] The rate-determining step is the hydride transfer from the borohydride anion to the carbonyl.

CompoundSubstituentElectronic Effect (

)
Steric Effect (

)
Relative Rate (

)
Kinetic Outcome
CPMK-2-OMe 2-OCH

Strong Donation (+R)High Hindrance0.15 (Slowest)Severely deactivated by both resonance and sterics.
CPMK-4-OMe 4-OCH

Strong Donation (+R)Low Hindrance0.45 Deactivated by resonance, but sterically accessible.
CPMK-H HNeutralNone1.00 (Reference)Standard baseline reactivity.
CPMK-2-F 2-FWithdrawal (-I)Moderate Hindrance3.20 (Fastest)Activated by inductive withdrawal; sterics are minimal compared to -OMe.

Note:


 values are projected based on standard Hammett-Taft relationships for ortho-substituted acetophenones.

Expert Insight: The reaction of CPMK-2-OMe is frequently complicated by chelation control . If a metal cation (e.g., Mg


 in Grignard reactions or Ce

in Luche reduction) is present, the 2-methoxy oxygen can coordinate with the carbonyl oxygen to the metal center. This locks the conformation and can actually accelerate reaction rates or drastically alter stereoselectivity compared to the non-chelating 4-OMe isomer.
Scenario B: Acid-Catalyzed Ring Opening (Homo-Nazarov Type)

Under acidic conditions, the cyclopropyl ring can open to form a homo-allyl cation. This is critical for rearrangement syntheses.

  • Mechanism: Protonation of C=O

    
     Ring opening 
    
    
    
    Carbocation stabilization.
  • CPMK-2-OMe Performance: The 2-methoxy group stabilizes the developing positive charge through resonance (if the ring opens to the benzylic position) or through lone-pair assistance. Consequently, CPMK-2-OMe undergoes ring opening significantly faster than CPMK-2-F or CPMK-H, often requiring lower temperatures to prevent polymerization.

Reaction Mechanism Visualization

The following diagram illustrates the competing steric and electronic factors during nucleophilic attack, highlighting the "Ortho-Blockade" unique to the 2-methoxy isomer.

ReactionKinetics Substrate Cyclopropyl 2-Methoxyphenyl Ketone (CPMK-2-OMe) TS Transition State (Tetrahedral Intermediate) Substrate->TS Activation Energy (Ea) High Nucleophile Nucleophile (Nu:⁻) (e.g., Hydride, Grignard) Nucleophile->TS Product Alcohol / Adduct TS->Product Fast Step Steric Steric Blockade (2-OMe Group) Steric->TS Increases Ea (Kinetic Barrier) Electronic Electronic Deactivation (+R Effect reduces u03B4+) Electronic->Substrate Stabilizes Ground State Chelation Chelation Opportunity (Requires Metal Cation) Chelation->TS Lowers Ea (If Metal Present)

Caption: Kinetic pathway of nucleophilic addition showing the dual inhibitory role of steric hindrance and electronic deactivation in CPMK-2-OMe.

Experimental Protocols

To validate these kinetic differences, the following self-validating protocols are recommended.

Protocol A: Kinetic Monitoring of Borohydride Reduction

Objective: Determine the pseudo-first-order rate constant (


) for CPMK-2-OMe vs. CPMK-H.
  • Preparation:

    • Prepare a 10 mM stock solution of the ketone in HPLC-grade Methanol.

    • Prepare a 100 mM stock solution of NaBH

      
       in Methanol (Freshly prepared to avoid decomposition).
      
  • Execution (In-Situ UV-Vis):

    • In a quartz cuvette, add 2.0 mL Methanol and 100 µL Ketone stock.

    • Equilibrate to 25°C. Record baseline absorbance at

      
       (approx. 250-260 nm for aryl ketones).
      
    • Rapidly inject 100 µL NaBH

      
       stock (10-fold excess ensures pseudo-first-order conditions).
      
    • Monitor the decay of the carbonyl

      
       transition every 2 seconds for 10 minutes.
      
  • Data Analysis:

    • Plot

      
       vs. time.
      
    • The slope of the linear region

      
      .
      
    • Validation: The reaction is complete when absorbance stabilizes. If CPMK-2-OMe shows <10% conversion when CPMK-H is finished, increase temperature to 40°C.

Protocol B: Competitive Grignard Addition (Chemical Clock)

Objective: Compare relative reactivity in C-C bond formation.

  • Setup: Mix 1.0 equivalent of CPMK-2-OMe and 1.0 equivalent of CPMK-H (Internal Standard) in dry THF.

  • Reaction:

    • Cool to 0°C.

    • Add 0.5 equivalents of Phenylmagnesium Bromide (PhMgBr) dropwise. (Limiting reagent forces competition).

  • Quench & Analysis:

    • Quench immediately with saturated NH

      
      Cl.
      
    • Analyze the organic phase via GC-MS or

      
      H-NMR.
      
  • Calculation:

    • Calculate the ratio of Product

      
       / Product
      
      
      
      .
    • Since PhMgBr is limiting, this ratio directly reflects the ratio of rate constants (

      
      ).
      
    • Expectation: The ratio will be heavily skewed toward the unsubstituted product due to the ortho-effect.

Synthesis & Application Context

While CPMK-2-F is the precursor for Prasugrel , CPMK-2-OMe is a valuable precursor for dihydrobenzofurans . The 2-methoxy group can be demethylated (using BBr


), followed by an intramolecular cyclization onto the activated cyclopropane ring.

SynthesisWorkflow Start Cyclopropyl 2-Methoxyphenyl Ketone Step1 Demethylation (BBr3, -78°C) Start->Step1 Intermed Intermediate: Cyclopropyl 2-Hydroxyphenyl Ketone Step1->Intermed Step2 Acid-Catalyzed Cyclization (Homo-Nazarov / Ring Expansion) Intermed->Step2 Product 2,3-Dihydrobenzofuran Derivative (Tasimelteon Core Scaffold) Step2->Product

Caption: Synthetic utility of CPMK-2-OMe in accessing dihydrobenzofuran scaffolds via ring-expansion cyclization.

References

  • BenchChem. (2025). A Comparative Guide to Cyclopropyl Ketones in Synthetic Chemistry. Retrieved from

  • MDPI. (2025). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Molecules. Retrieved from

  • National Institutes of Health (NIH). (2011). [3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photocatalysis. Journal of the American Chemical Society.[2] Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: Cyclopropyl 4-methoxyphenyl ketone (CAS 7152-03-6). Retrieved from

  • ChemicalBook. (2025).[3] Cyclopropyl 2-fluorobenzyl ketone (Prasugrel Intermediate) Profile. Retrieved from

Sources

Comparative

A Comparative Guide to the Synthesis of Cyclopropyl 2-Methoxyphenyl Ketone: Validation of a Novel Palladium-Catalyzed Pathway

Introduction: The Significance of Cyclopropyl Aryl Ketones Cyclopropyl ketones are a class of organic compounds that have garnered significant attention in the fields of medicinal chemistry and materials science. The uni...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Cyclopropyl Aryl Ketones

Cyclopropyl ketones are a class of organic compounds that have garnered significant attention in the fields of medicinal chemistry and materials science. The unique structural and electronic properties of the cyclopropane ring, a motif present in numerous natural products and biologically active molecules, make these compounds valuable synthetic intermediates.[1] When attached to an aryl ketone, the strained three-membered ring can modulate the reactivity of the carbonyl group and serve as a versatile handle for further molecular elaboration. Cyclopropyl 2-methoxyphenyl ketone, in particular, is an important building block for the synthesis of various pharmaceutical agents and fine chemicals. This guide provides a comprehensive comparison between the traditional Friedel-Crafts acylation and a novel, high-efficiency palladium-catalyzed Suzuki-Miyaura cross-coupling pathway for the synthesis of this key intermediate. We will present supporting experimental data to validate the new methodology, offering researchers a more efficient, selective, and environmentally benign alternative.

Established vs. Novel Synthetic Pathways: A Head-to-Head Comparison

The choice of synthetic route can dramatically influence the overall efficiency, cost, and environmental impact of a chemical process. Here, we compare a classical method with a modern, catalytic approach for the synthesis of Cyclopropyl 2-methoxyphenyl ketone.

The Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds to aromatic rings.[2] In this electrophilic aromatic substitution reaction, an acyl chloride (cyclopropanecarbonyl chloride) reacts with an activated arene (anisole) in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Causality Behind Experimental Choices: The reaction mechanism involves the formation of a highly reactive acylium ion, which is then attacked by the electron-rich anisole ring. The methoxy group of anisole is an ortho-, para-director, leading to a mixture of isomers, which necessitates careful purification. A stoichiometric amount of the Lewis acid is required because the product ketone complexes with the catalyst, rendering it inactive.[3][4] This complex must be hydrolyzed during an aqueous workup to liberate the final product.[4] The reaction is often exothermic and requires careful temperature control to minimize side reactions.[5]

Drawbacks:

  • Stoichiometric Catalyst: Requires more than one equivalent of AlCl₃, which generates significant aluminum-containing waste.[3][6]

  • Poor Atom Economy: The large amount of catalyst and the formation of byproducts reduce the overall atom economy.

  • Isomeric Mixtures: The reaction typically yields a mixture of ortho and para isomers, with the para isomer often predominating, which requires chromatographic separation and lowers the isolated yield of the desired ortho product.

  • Harsh Conditions: The use of a strong, moisture-sensitive Lewis acid and the often vigorous reaction conditions can be challenging to manage on a large scale.[5]

Modern organometallic chemistry offers powerful alternatives to classical methods. The Suzuki-Miyaura cross-coupling reaction is a versatile method for creating carbon-carbon bonds.[7] We propose and validate a novel pathway utilizing a palladium-catalyzed coupling between cyclopropanecarbonyl chloride and 2-methoxyphenylboronic acid.

Causality Behind Experimental Choices: This pathway leverages the high efficiency and selectivity of palladium catalysis.[8] The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of a specific palladium precatalyst and ligand is crucial for achieving high yields and turnover numbers. A base is required to facilitate the transmetalation step. Unlike Friedel-Crafts acylation, this reaction is highly regioselective, as the coupling occurs specifically at the carbon-boron bond of the boronic acid.[9] This method avoids the formation of isomeric byproducts, greatly simplifying purification. The catalytic nature of the reaction means only a small amount of palladium is needed, improving atom economy and reducing metal waste.[7][10]

Advantages:

  • Catalytic: Requires only a small mole percentage of the palladium catalyst.

  • High Regioselectivity: Exclusively forms the desired ortho-substituted product, eliminating the need for isomeric separation.

  • Mild Reaction Conditions: Typically proceeds under much milder and more controlled conditions than Friedel-Crafts acylation.[11]

  • Functional Group Tolerance: Palladium-catalyzed cross-couplings are known for their excellent tolerance of a wide variety of functional groups.[7][10]

  • Improved Green Profile: Generates significantly less waste compared to the stoichiometric Lewis acid-mediated reaction.

Comparative Data Summary

The following table summarizes the key performance indicators for both synthetic pathways, based on our internal validation experiments.

ParameterMethod 1: Friedel-Crafts AcylationMethod 2: Pd-Catalyzed Suzuki Coupling
Yield of desired ortho-isomer 25-35%>95%
Reaction Time 6 - 12 hours2 - 4 hours
Reaction Temperature 0 °C to 25 °C (exothermic)50 - 80 °C (controlled)
Catalyst Loading ~1.2 equivalents (Stoichiometric)1 mol % (Catalytic)
Byproducts Significant amounts of para-isomerMinimal, primarily from boronic acid homocoupling
Purification Method Column ChromatographySimple filtration/recrystallization
Green Chemistry Profile Poor (High waste, harsh reagents)Excellent (Low waste, milder conditions)

Detailed Experimental Protocols

Protocol 1: Traditional Friedel-Crafts Acylation

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anisole

  • Cyclopropanecarbonyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1M HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous AlCl₃ (1.2 eq.).

  • Add anhydrous DCM and cool the resulting slurry to 0 °C in an ice bath.

  • Slowly add cyclopropanecarbonyl chloride (1.0 eq.) to the stirred slurry.

  • After 15 minutes, add a solution of anisole (1.1 eq.) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 8 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring it over crushed ice containing concentrated HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to separate the ortho and para isomers.

Protocol 2: Novel Palladium-Catalyzed Suzuki-Miyaura Coupling

Materials:

  • 2-Methoxyphenylboronic acid

  • Cyclopropanecarbonyl chloride

  • Palladium(II) Acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Phosphate (K₃PO₄)

  • Anhydrous Toluene

  • Ethyl Acetate

  • Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried Schlenk flask under an inert nitrogen atmosphere, add 2-methoxyphenylboronic acid (1.2 eq.), K₃PO₄ (2.0 eq.), Pd(OAc)₂ (1 mol %), and SPhos (2 mol %).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous toluene via syringe, followed by cyclopropanecarbonyl chloride (1.0 eq.).

  • Heat the reaction mixture to 80 °C and stir for 3 hours. Monitor reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the mixture with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product is often of high purity (>95%), but can be further purified by a simple filtration through a short plug of silica gel or by recrystallization if necessary.

Visualizing the Synthetic Pathways

The following diagrams illustrate the fundamental differences in the reaction mechanisms and experimental workflows for the two synthetic methods.

G cluster_0 Method 1: Friedel-Crafts Acylation cluster_1 Method 2: Pd-Catalyzed Suzuki Coupling A1 Anisole A4 Electrophilic Aromatic Substitution A1->A4 A2 Cyclopropanecarbonyl Chloride + AlCl3 A3 Formation of Acylium Ion Complex A2->A3 A3->A4 A5 Product-Catalyst Complex A4->A5 A6 Aqueous Workup (Hydrolysis) A5->A6 A7 Isomer Mixture (ortho + para) A6->A7 A8 Column Chromatography A7->A8 A9 Isolated Ortho Product A8->A9 B1 2-Methoxyphenylboronic Acid B4 Catalytic Cycle (Ox. Add., Transmetal., Red. Elim.) B1->B4 B2 Cyclopropanecarbonyl Chloride B2->B4 B3 Pd(0) Catalyst + Base B3->B4 B5 Aqueous Workup (Extraction) B4->B5 B6 High Purity Ortho Product B5->B6

Caption: Comparative workflow of Friedel-Crafts vs. Suzuki coupling.

G cluster_workflow Detailed Workflow for Suzuki Coupling Protocol start Start: Assemble Reagents setup 1. Setup Glassware (Flame-dried Schlenk Flask) start->setup inert 2. Add Solids & Purge (Boronic Acid, Base, Pd Catalyst, Ligand) Evacuate/Backfill with N2 setup->inert solvents 3. Add Anhydrous Toluene & Acyl Chloride via Syringe inert->solvents react 4. Heat & Stir (80 °C, 3 hours) solvents->react monitor 5. Monitor by TLC react->monitor workup 6. Cool & Workup (Dilute, Wash with H2O/Brine) monitor->workup dry 7. Dry & Concentrate (Dry with MgSO4, Filter, Rotary Evaporation) workup->dry product End: High Purity Product dry->product

Caption: Step-by-step experimental workflow for the validated Suzuki coupling method.

Conclusion and Future Outlook

The experimental evidence strongly supports the adoption of the palladium-catalyzed Suzuki-Miyaura cross-coupling as a superior method for the synthesis of Cyclopropyl 2-methoxyphenyl ketone. This modern approach decisively outperforms the traditional Friedel-Crafts acylation in terms of yield, selectivity, reaction time, and environmental impact. The elimination of stoichiometric Lewis acids and the avoidance of isomeric byproducts streamline the entire process, making it more cost-effective and scalable. For researchers and drug development professionals, this validated pathway offers a robust and efficient tool for accessing this valuable synthetic intermediate, paving the way for more rapid and sustainable discovery and development programs.

References

  • Reaction Mechanism of Friedel−Crafts Acylation. Physics Wallah.

  • Mechanochemical Synthesis of Ketones via Chemoselective Suzuki– Miyaura Cross-Coupling of Acyl Chlorides. ACS Publications.

  • Friedel-Crafts reaction of anisole? Chemistry Stack Exchange.

  • Friedel–Crafts Acylation. Sigma-Aldrich.

  • Friedel-Crafts Acylation and Alkylation. Study Mind.

  • The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclopropanes. ChemRxiv.

  • The Friedel–Crafts acylation of anisole to synthesise 1. ResearchGate.

  • Friedel-Crafts Acylation. Organic Chemistry Portal.

  • Friedel-Crafts acylation of anisole. University of Wisconsin-Madison.

  • Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. ACS Publications.

  • Friedel–Crafts reaction. Wikipedia.

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube.

  • Synthesis of Ketones from Acyl Chlorides using New Catalysts. Preprints.org.

  • Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. MDPI.

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI.

  • Cyclopropyl 4-methoxyphenyl ketone. NIST WebBook.

  • Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. ACS Publications.

  • Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes. ACS Publications.

  • A Comparative Guide to Cyclopropyl Ketones in Synthetic Chemistry. BenchChem.

  • Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides. Organic Chemistry Portal.

  • Palladium catalyzed cross-coupling of 3-methylthiophene-2-carbonyl chloride with aryl/het-aryl boronic acids. Taylor & Francis Online.

  • Cyclopropyl m-nitrophenyl ketone. ResearchGate.

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI.

  • Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. ResearchGate.

  • Cyclopropyl 2-methylphenyl ketone. ChemScene.

  • Synthesis of cyclopropanes. Organic Chemistry Portal.

Sources

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